Product packaging for Isogentisin(Cat. No.:CAS No. 491-64-5)

Isogentisin

Cat. No.: B1672239
CAS No.: 491-64-5
M. Wt: 258.23 g/mol
InChI Key: FVIYCYAHKMJVJK-UHFFFAOYSA-N
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Description

Isogentisin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 3 and a methoxy group at position 7. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor and a plant metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.
This compound has been reported in Gentianopsis grandis, Gentianopsis barbata, and other organisms with data available.
found in plants such as Guttiferae & Gentianaceae.;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O5 B1672239 Isogentisin CAS No. 491-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroxy-7-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIYCYAHKMJVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197686
Record name Isogentisin
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Molecular Weight

258.23 g/mol
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Physical Description

Solid
Record name Isogentisin
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CAS No.

491-64-5
Record name Isogentisin
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Record name Isogentisin
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Record name ISOGENTISIN
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Record name Isogentisin
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URL http://www.hmdb.ca/metabolites/HMDB0030871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

241 °C
Record name Isogentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Isogentisin in Gentiana verna: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogentisin, a dihydroxy-methoxyxanthone, is a key secondary metabolite found in the genus Gentiana, including Gentiana verna. As a member of the xanthone class of compounds, this compound exhibits a range of pharmacological activities, making its biosynthetic pathway a subject of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Gentiana verna, drawing upon established pathways in the Gentianaceae family and specific phytochemical evidence from the target species. The guide details the enzymatic steps, intermediate compounds, and includes representative experimental protocols for the analysis of this pathway. Quantitative data from related Gentiana species are presented to offer a comparative context for future research.

Introduction to this compound and its Significance

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone nucleus.[1] this compound (1,7-dihydroxy-3-methoxyxanthone) is a notable xanthone found in various Gentiana species, which are well-known in traditional medicine.[2][3] The biological activities attributed to xanthones, including this compound, are diverse, with potential applications in several therapeutic areas.[1][4] Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of plants or microorganisms to enhance its production for pharmaceutical purposes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in the Gentianaceae family, including Gentiana verna, follows the shikimate pathway and is characterized as an L-phenylalanine-independent route.[2][5] The pathway can be broadly divided into three major stages: the formation of the benzophenone scaffold, the oxidative cyclization to the xanthone core, and the subsequent modification to yield this compound.

Formation of the Benzophenone Intermediate

The initial steps of the pathway utilize precursors from primary metabolism to construct a key benzophenone intermediate.

  • Shikimate Pathway: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, which enter the shikimate pathway to produce shikimic acid.

  • Formation of 3-Hydroxybenzoic Acid: Through a series of enzymatic steps that are not yet fully elucidated in Gentiana, shikimic acid is converted to 3-hydroxybenzoic acid. This is a key divergence from the L-phenylalanine-dependent pathway seen in other plant families.[5]

  • Activation of 3-Hydroxybenzoic Acid: The 3-hydroxybenzoic acid is then activated by Coenzyme A (CoA) to form 3-hydroxybenzoyl-CoA.

  • Benzophenone Synthase (BPS) Activity: The enzyme Benzophenone Synthase (BPS) catalyzes the condensation of one molecule of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form the benzophenone intermediate, 2,3',4,6-tetrahydroxybenzophenone.[6] The presence of benzophenone glucosides has been confirmed in Gentiana verna subsp. pontica, strongly suggesting the activity of this pathway in the species.[7]

Formation of the Xanthone Core

The benzophenone intermediate undergoes an intramolecular oxidative cyclization to form the characteristic tricyclic xanthone structure.

  • Oxidative Cyclization: 2,3',4,6-tetrahydroxybenzophenone is cyclized via a cytochrome P450-dependent monooxygenase-catalyzed reaction. This regioselective oxidative coupling leads to the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX).[5] This molecule serves as a crucial precursor for a variety of xanthones in Gentiana.[5]

Tailoring Steps to this compound

The final step in the biosynthesis of this compound involves a specific modification of the 1,3,7-THX core.

  • O-Methylation: A specific O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-3 position of 1,3,7-trihydroxyxanthone, yielding this compound (1,7-dihydroxy-3-methoxyxanthone). The corresponding enzyme for this specific step has not yet been isolated and characterized from Gentiana verna.

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound in Gentiana verna, based on the generalized pathway in the Gentianaceae family.

Isogentisin_Biosynthesis Shikimate Shikimate Pathway Precursors HBA 3-Hydroxybenzoic Acid Shikimate->HBA HBACoA 3-Hydroxybenzoyl-CoA HBA->HBACoA CoA Ligase THB 2,3',4,6-Tetrahydroxy- benzophenone HBACoA->THB Benzophenone Synthase (BPS) MalonylCoA 3x Malonyl-CoA MalonylCoA->THB THX 1,3,7-Trihydroxyxanthone (1,3,7-THX) THB->THX Cytochrome P450 Monooxygenase This compound This compound THX->this compound O-Methyltransferase (OMT) SAM S-Adenosyl Methionine (SAM) SAH S-Adenosyl Homocysteine (SAH) SAM->SAH

Caption: Proposed biosynthetic pathway of this compound in Gentiana verna.

Quantitative Data

While specific quantitative data on the biosynthesis intermediates in Gentiana verna is not available, the concentration of this compound has been quantified in other Gentiana species. This data provides a valuable reference for researchers.

Gentiana SpeciesPlant PartThis compound Content (mg/g DW)Reference
Gentiana asclepiadeaUnderground Parts0.51[8]
Gentiana luteaLeaves1.57 - 3.32[6][9]

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthesis pathway in Gentiana verna have not been published. However, the following are representative methodologies adapted from studies on xanthone biosynthesis and analysis in related species.

Extraction and Quantification of this compound (Adapted from HPLC-DAD analysis)[8]

This protocol describes a general method for the extraction and quantification of this compound from plant material.

Experimental Workflow

HPLC_Workflow Start Plant Material (e.g., dried, powdered) Extraction Ultrasound-Assisted Extraction (e.g., with aqueous ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Analysis HPLC-DAD Analysis Filtration->Analysis Quantification Quantification (using calibration curve) Analysis->Quantification

Caption: General workflow for extraction and quantification of this compound.

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 0.5 g).

    • Add a defined volume of extraction solvent (e.g., 70% ethanol).

    • Perform ultrasound-assisted extraction for a specified time and temperature (e.g., 30 minutes at 50°C).

  • Filtration: Filter the extract through a 0.45 µm membrane filter.

  • HPLC-DAD Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-array detector (DAD) set to monitor at the maximum absorbance wavelength for this compound (approximately 260 nm).

    • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Benzophenone Synthase (BPS) Enzyme Assay (Representative Protocol)[6]

This protocol outlines a general method for assaying the activity of benzophenone synthase from a plant protein extract.

Methodology:

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., Tris-HCl pH 8.0, containing polyvinylpyrrolidone, and reducing agents like dithiothreitol).

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude protein extract.

  • Enzyme Assay:

    • The standard assay mixture should contain:

      • Potassium phosphate buffer (pH 7.0).

      • 3-hydroxybenzoyl-CoA (starter substrate).

      • [2-¹⁴C]Malonyl-CoA (radioactive extender substrate).

      • Crude protein extract.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acidic solution (e.g., 20% acetic acid).

  • Product Extraction and Analysis:

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the residue in a small volume of a suitable solvent.

    • Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection.

  • Enzyme Activity Calculation: Quantify the amount of radioactive product formed to determine the enzyme activity.

Conclusion and Future Directions

The biosynthesis of this compound in Gentiana verna is proposed to proceed through a well-established pathway in the Gentianaceae family, involving the key enzymes benzophenone synthase and a subsequent cytochrome P450 monooxygenase and O-methyltransferase. While direct enzymatic and genetic evidence from G. verna is currently lacking, phytochemical analysis supports the presence of key intermediates of this pathway.

Future research should focus on the isolation and characterization of the specific enzymes, particularly the O-methyltransferase responsible for the final step in this compound formation, from Gentiana verna. Gene expression studies under different environmental conditions or elicitor treatments could provide insights into the regulation of this pathway. A complete elucidation of the this compound biosynthesis pathway in Gentiana verna will be instrumental for the potential biotechnological production of this pharmacologically important xanthone.

References

Isogentisin as a Competitive Inhibitor of Monoamine Oxidase-A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isogentisin and Monoamine Oxidase-A

This compound is a naturally occurring xanthone found in various plant species. Xanthones are a class of polyphenolic compounds known for their diverse biological activities. Monoamine oxidase-A (MAO-A) is a crucial enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism central to the action of many antidepressant medications.

Mechanism of Action of this compound as a MAO-A Inhibitor

Competitive Inhibition

Studies have demonstrated that this compound acts as a competitive inhibitor of MAO-A.[1][2] This mode of inhibition signifies that this compound binds to the active site of the MAO-A enzyme, the same site where the natural substrates bind. By occupying the active site, this compound prevents the substrate from binding and subsequent deamination. This interaction is reversible, and the degree of inhibition is dependent on the relative concentrations of this compound and the substrate.

A key characteristic of competitive inhibition is that the inhibition can be overcome by increasing the substrate concentration. This is because at higher substrate concentrations, the substrate can outcompete the inhibitor for binding to the enzyme's active site.

Molecular Interactions (Hypothesized)

While specific molecular docking studies for this compound with MAO-A are not available in the reviewed literature, the competitive nature of its inhibition suggests direct interaction with the enzyme's active site. The xanthone scaffold of this compound likely forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the MAO-A active site. Further computational modeling would be required to elucidate the precise binding orientation and interacting residues.

Quantitative Data

Despite a thorough review of the available literature, specific quantitative data for the inhibition of MAO-A by this compound, such as IC50 and Ki values, could not be retrieved. The primary study identifying its competitive inhibitory mechanism did not provide these specific values in its abstract.[1][2]

Table 1: Inhibitory Activity of this compound against MAO-A

CompoundTargetInhibition TypeIC50 (µM)Ki (µM)Selectivity (MAO-A vs. MAO-B)
This compoundMAO-ACompetitiveData not availableData not availableAlmost nonselective
This compound 3-O-glucosideMAO-ACompetitiveData not availableData not availableAlmost nonselective

Note: this compound has been reported to be a more potent inhibitor than its 3-O-glucoside derivative.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for determining the MAO-A inhibitory activity of a compound like this compound. This protocol is based on standard methods used in the field.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • This compound (test compound)

  • Clorgyline (positive control, a known MAO-A inhibitor)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of recombinant human MAO-A in phosphate buffer.

    • Prepare a stock solution of kynuramine in an appropriate solvent (e.g., water or DMSO).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to obtain a range of test concentrations.

    • Prepare a stock solution of clorgyline for use as a positive control.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • MAO-A enzyme solution

      • Varying concentrations of this compound, clorgyline, or vehicle (for control).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MAO-A activity, by fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetics Study (to determine Ki and inhibition type)

To confirm the competitive nature of inhibition and to determine the inhibition constant (Ki), a kinetic study can be performed. This involves measuring the initial reaction rates at various substrate (kynuramine) concentrations in the presence and absence of different fixed concentrations of this compound. The data can then be plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.

Visualizations

Signaling Pathway

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine) MAO_A MAO-A Monoamines->MAO_A Oxidative Deamination Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Competitive Inhibition

Caption: Mechanism of MAO-A inhibition by this compound.

Experimental Workflow

MAO_A_Assay_Workflow start Start prep Prepare Reagents: - MAO-A Enzyme - Kynuramine (Substrate) - this compound (Test Compound) - Buffer start->prep plate Plate Setup: Add Enzyme, Buffer, and This compound/Control to 96-well plate prep->plate preincubate Pre-incubation (37°C, 15 min) plate->preincubate reaction Initiate Reaction: Add Kynuramine preincubate->reaction incubate Incubation (37°C, 30 min) reaction->incubate stop Stop Reaction incubate->stop read Measure Fluorescence (Ex: 310 nm, Em: 380 nm) stop->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end Competitive_Inhibition E Enzyme (MAO-A) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) ES->E - S P Product ES->P k_cat EI->E - I

References

An In-Depth Technical Guide to the Pharmacological Properties of Isogentisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogentisin, a naturally occurring xanthone, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its enzyme-inhibiting activities. This document collates available quantitative data, details experimental methodologies for key cited experiments, and visualizes the known mechanism of action.

Introduction

This compound (1,3-dihydroxy-7-methoxyxanthone) is a xanthone compound found in various plant species, notably in the Gentianaceae family. Xanthones are a class of polyphenolic compounds known for their diverse biological activities. This compound's pharmacological profile, particularly its role as a monoamine oxidase (MAO) inhibitor, suggests its potential as a lead compound in the development of new therapeutic agents. This guide aims to provide a detailed technical resource for researchers and professionals in drug development by summarizing the current state of knowledge on this compound's pharmacological properties.

Pharmacological Properties

The primary documented pharmacological activity of this compound is its inhibition of monoamine oxidase. Further research into its potential anticancer, anti-inflammatory, and neuroprotective effects is warranted, given the activities of structurally related xanthones.

Monoamine Oxidase Inhibition

This compound has been identified as a competitive inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] This inhibition is a key point of interest for its potential therapeutic applications, particularly in the context of neurological disorders.

Quantitative Data: Monoamine Oxidase Inhibition

CompoundEnzymeSubstrateInhibition TypeKi (µM)Source
This compoundMAO-A5-Hydroxytryptamine (5-HT)Competitive1.1[1][2]
This compoundMAO-Bβ-Phenylethylamine (PEA)Competitive1.4[1][2]

Experimental Protocol: Determination of Monoamine Oxidase Inhibition

The following protocol is based on the methodology described by Suzuki et al. (1980).[1][2]

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

  • Enzyme Source: Rat brain mitochondria.

  • Substrates:

    • 5-Hydroxytryptamine (5-HT) for MAO-A.

    • β-Phenylethylamine (PEA) for MAO-B.

  • Inhibitor: this compound.

  • Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.

  • Detection Reagent: Reagents for quantifying the product of the enzymatic reaction.

Procedure:

  • Preparation of Enzyme: Isolate mitochondria from rat brain tissue through differential centrifugation.

  • Incubation: Incubate the mitochondrial suspension with varying concentrations of this compound.

  • Enzymatic Reaction: Initiate the reaction by adding the specific substrate (5-HT for MAO-A or PEA for MAO-B).

  • Termination: Stop the reaction after a defined period.

  • Quantification: Measure the amount of product formed. The specific method of quantification was not detailed in the available abstract but would typically involve spectrophotometry or fluorometry following a chemical derivatization step, or high-performance liquid chromatography (HPLC).[3]

  • Data Analysis: Determine the initial velocities of the reaction at different substrate and inhibitor concentrations. Construct Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibitor constant (Ki).

Mechanism of Action: Monoamine Oxidase Inhibition

The competitive nature of this compound's inhibition of both MAO-A and MAO-B indicates that it binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized.

MAO_Inhibition cluster_enzyme Monoamine Oxidase (MAO) Active Site Active Site Product Product Active Site->Product Catalyzes Inhibition Inhibition This compound This compound This compound->Active Site Binds Substrate Substrate (5-HT or PEA) Substrate->Active Site Binds Inhibition->Substrate Prevents Binding Metabolism Metabolism

Figure 1. Competitive inhibition of MAO by this compound.

Potential Pharmacological Activities (Further Research Required)

While the primary established activity of this compound is MAO inhibition, the pharmacological profiles of other xanthones suggest potential for this compound in other therapeutic areas. The following sections outline areas where further investigation is warranted and provide representative experimental protocols that could be adapted for this compound.

Anticancer Activity

Xanthones have been reported to exhibit cytotoxic effects against various cancer cell lines.[4] The potential of this compound as an anticancer agent remains to be fully elucidated.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.[5]

Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549).

  • Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Appropriate medium for the chosen cell lines, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Equipment: 96-well plates, incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Figure 2. Workflow for MTT cytotoxicity assay.

Anti-inflammatory Activity

The anti-inflammatory properties of many natural polyphenolic compounds are well-documented. Investigating this compound's potential in this area could reveal new therapeutic avenues.

Representative Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[6]

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

  • Animals: Wistar or Sprague-Dawley rats.

  • Inducing Agent: 1% w/v carrageenan suspension in sterile saline.

  • Test Compound: this compound suspended in a suitable vehicle (e.g., carboxymethyl cellulose).

  • Reference Drug: A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin.

  • Equipment: Plethysmometer for measuring paw volume.

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives the reference drug.

  • Inflammation Induction: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Neuroprotective Activity

Given its ability to inhibit MAO, an enzyme implicated in the pathophysiology of several neurodegenerative diseases, exploring the direct neuroprotective effects of this compound is a logical next step.

Representative Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive stimulation by the neurotransmitter glutamate.[7]

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

  • Cell Line: A neuronal cell line such as SH-SY5Y or primary cortical neurons.

  • Inducing Agent: Glutamate.

  • Test Compound: this compound.

  • Culture Medium and Supplements.

  • Assay Kits: Kits for measuring cell viability (e.g., MTT or LDH release assay) and/or apoptosis (e.g., caspase activity assay).

Procedure:

  • Cell Culture: Culture the neuronal cells in appropriate conditions.

  • Pre-treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing toxicity.

  • Excitotoxicity Induction: Expose the cells to a toxic concentration of glutamate for a defined duration.

  • Assessment of Cell Viability/Apoptosis: After the glutamate exposure, assess the extent of cell death using a suitable assay.

  • Data Analysis: Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect of this compound. Calculate the EC50 value, which is the concentration of this compound that provides 50% of the maximum neuroprotection.

Signaling Pathways

Currently, there is a lack of direct experimental evidence specifically linking this compound to the modulation of key signaling pathways such as MAPK, NF-κB, or PI3K/Akt. However, many natural polyphenolic compounds are known to interact with these pathways to exert their anti-inflammatory, anticancer, and neuroprotective effects. Future research should aim to investigate whether this compound shares these mechanisms. For instance, studies could examine the effect of this compound on the phosphorylation status of key proteins in these cascades (e.g., p38, ERK, JNK for MAPK pathway; p65 for NF-κB pathway; Akt for PI3K/Akt pathway) in relevant cell models.

Conclusion

This compound is a xanthone with confirmed inhibitory activity against monoamine oxidases A and B. This property positions it as a compound of interest for further investigation in the context of neurological disorders. While direct evidence for its anticancer, anti-inflammatory, and neuroprotective effects, as well as its interaction with major signaling pathways, is currently limited, the known activities of structurally related compounds provide a strong rationale for future research in these areas. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound's pharmacological profile, which will be crucial for unlocking its full therapeutic potential.

References

Isogentisin: A Technical Guide on a Promising Plant Metabolite from the Gentiana Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogentisin, a naturally occurring xanthone, is a key secondary metabolite present in various species of the Gentiana genus, plants long valued in traditional medicine.[1] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, distribution within Gentiana species, significant pharmacological activities, and standardized experimental protocols for its extraction, isolation, and quantification. The content is curated to support advanced research and development in phytochemistry and pharmacology, highlighting this compound's potential as a therapeutic agent.

Distribution and Quantification in Gentiana Species

This compound is a characteristic xanthone of the Gentiana genus, though its concentration varies significantly among different species and plant parts.[1][2] The roots and rhizomes are typically the primary sources of this compound. Recent analytical advancements have enabled precise quantification, providing valuable data for sourcing and standardization.

Table 1: Quantitative Analysis of this compound in Gentiana Species

Gentiana SpeciesPlant PartExtraction MethodThis compound Yield (mg/g Dry Weight)Analytical Method
Gentiana luteaLeavesUltrasound-Assisted Extraction (UAE)1.57 - 3.32[2]HPLC-DAD[2]
Gentiana luteaRootsN/A0.02 - 0.11%UHPSFC–DAD[3]
Gentiana asclepiadea (Willow Gentian)Underground Parts ("Dust")UAE with HPβCD0.51[4][5]HPLC-DAD[4][5]

Biosynthesis of this compound

The biosynthesis of xanthones like this compound in plants is a complex process derived from the phenylpropanoid pathway.[6][7] It begins with precursors from the shikimate pathway. The core xanthone structure is formed through the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA, followed by cyclization and a series of tailoring reactions, including hydroxylation and O-methylation, to yield this compound.[8]

This compound Biosynthesis Pathway Generalised Xanthone Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_polyketide Polyketide Pathway Shikimic_Acid Shikimic Acid Phenylalanine L-Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Benzoyl_CoA Benzoyl-CoA Cinnamic_Acid->Benzoyl_CoA PKS Polyketide Synthase (PKS) Benzoyl_CoA->PKS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->PKS Intermediate Polyketide Intermediate PKS->Intermediate Cyclization Oxidative Cyclization Intermediate->Cyclization Xanthone_Core Xanthone Scaffold Cyclization->Xanthone_Core Tailoring Hydroxylation & O-Methylation Xanthone_Core->Tailoring This compound This compound Tailoring->this compound

Caption: Generalized biosynthetic pathway leading to this compound.

Pharmacological Activities and Mechanisms

This compound exhibits a spectrum of pharmacological activities, positioning it as a molecule of significant therapeutic interest. Its biological effects are attributed to its unique chemical structure.

Table 2: Summary of Key Pharmacological Activities of this compound

Pharmacological ActivityModel SystemKey Findings and Mechanism
Hepatoprotective Animal models of liver injuryThis compound contributes to the liver-protective properties of Gentiana extracts, which are known to support detoxification and reduce liver inflammation.[1][9][10]
Anti-inflammatory In vitro cell modelsModulates key inflammatory pathways, such as inhibiting the production of pro-inflammatory mediators.[11] This is often linked to the NF-κB signaling pathway.[12][13]
Antidepressant Animal models of depressionAs a xanthone, it may contribute to the antidepressant effects observed in some plant extracts by inhibiting monoamine oxidase (MAO) type A and B.[14][15][16][17]
Antidiabetic In vitro enzyme assaysDemonstrates potential for managing postprandial hyperglycemia by acting as an alpha-glucosidase inhibitor, which delays carbohydrate digestion.[18][19][20][21]
Mechanism Focus: Anti-inflammatory Action via NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of many natural compounds, including xanthones, is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][22][23] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[13][23] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting a step in this cascade, such as the activation of the IKK complex.

Isogentisin_NFkB_Pathway Inhibitory Action of this compound on the NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation IkB->IKK 4. Degradation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibition NFkB_active Active NF-κB NFkB_inactive->NFkB_active 5. Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_active->DNA 6. Binding Transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Transcription 7. Gene Expression

Caption: this compound's potential inhibition of the NF-κB signaling cascade.

Experimental Protocols

Protocol for Extraction and Isolation

This section outlines a generalized workflow for the extraction and purification of this compound from Gentiana root material. Optimization may be required based on the specific species and available equipment.

Isogentisin_Extraction_Workflow Workflow for this compound Extraction and Isolation Start 1. Sample Preparation (Dried, Powdered Gentiana Roots) Extraction 2. Extraction (Ultrasound-Assisted or Soxhlet with Ethanol/Methanol) Start->Extraction Concentration 3. Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation 4. Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) Crude_Extract->Fractionation EtOAc_Fraction Xanthone-Rich Fraction Fractionation->EtOAc_Fraction Chromatography 5. Column Chromatography (Silica Gel) EtOAc_Fraction->Chromatography Purification 6. Final Purification (Preparative HPLC) Chromatography->Purification Final_Product Pure this compound Purification->Final_Product

References

Spectroscopic Profile of Isogentisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Isogentisin, a naturally occurring xanthone with potential pharmacological applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for obtaining these data.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.91s-1-OH
10.89s-3-OH
7.49d8.8H-5
7.02dd8.8, 2.6H-6
6.94d2.6H-8
6.34d2.1H-4
6.18d2.1H-2
3.87s-7-OCH₃

¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
180.3C-9
163.9C-1
161.7C-3
157.1C-4a
154.9C-10a
149.2C-7
121.8C-5
115.1C-6
108.5C-8a
102.1C-8
98.6C-4
94.2C-2
56.07-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Description
3410O-H stretching (phenolic)
1655C=O stretching (γ-pyrone)
1620, 1580, 1485C=C stretching (aromatic)
1280, 1160C-O stretching (ether and phenol)
830C-H out-of-plane bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol displays absorption maxima characteristic of the xanthone chromophore.

Wavelength (λmax) nm
238
258
315
380

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 14 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 200 ppm

  • Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound powder with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with methanol to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU), approximately 10-20 µg/mL.

Instrument Parameters:

  • Spectrophotometer: UV-Vis Spectrophotometer

  • Solvent (Blank): Methanol

  • Wavelength Range: 200-600 nm

  • Scan Speed: Medium

  • Data Interval: 1 nm

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the techniques in compound characterization.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Grind_and_Press Grind with KBr & Press Pellet Sample->Grind_and_Press Dilution Dilute in Methanol Sample->Dilution NMR NMR Dissolution->NMR IR IR Grind_and_Press->IR UV_Vis UV-Vis Dilution->UV_Vis NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation UV_Vis_Data->Structure_Elucidation Logical_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Obtained This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR This compound->IR UV_Vis UV-Vis This compound->UV_Vis NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, O-H, C-O, etc.) IR->IR_Info UV_Vis_Info Conjugated π-System (Xanthone Chromophore) UV_Vis->UV_Vis_Info Final_Structure Complete Molecular Structure of this compound NMR_Info->Final_Structure IR_Info->Final_Structure UV_Vis_Info->Final_Structure

Isogentisin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogentisin, a naturally occurring xanthone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical characteristics is paramount. This technical guide provides an in-depth overview of the available knowledge on the solubility and stability of this compound. While quantitative data for this compound is limited in publicly available literature, this guide compiles qualitative information and contextualizes it with data from structurally related xanthones and flavonoids to provide a practical framework for researchers. This document also outlines standard experimental protocols for determining these critical parameters and explores potential signaling pathways that may be modulated by this class of compounds.

This compound: Compound Profile

  • IUPAC Name: 1,3-dihydroxy-7-methoxy-9H-xanthen-9-one

  • Molecular Formula: C₁₄H₁₀O₅

  • Molecular Weight: 258.23 g/mol

  • CAS Number: 491-64-5

  • Appearance: Solid[1]

Solubility Characteristics

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Qualitative Solubility

This compound has been reported to be soluble in a range of organic solvents. This information is summarized in the table below.

Solvent ClassificationSolventSolubility
Halogenated Chloroform, DichloromethaneSoluble
Esters Ethyl AcetateSoluble
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble
Ketones AcetoneSoluble
Aqueous WaterPoorly soluble

Table 1: Qualitative Solubility of this compound.[2]

The poor aqueous solubility of this compound is a common characteristic among many natural polyphenolic compounds.[1]

Quantitative Solubility (Estimated)
Enhancing Aqueous Solubility

Given the poor water solubility of this compound, methods to enhance its dissolution in aqueous media are crucial for both research and therapeutic applications. One approach is the use of co-solvents and complexing agents. For instance, the use of hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve the extraction of this compound in water, indicating an enhancement of its aqueous solubility.[1]

Stability Profile

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the retest period. Stability studies are essential to determine appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a molecule.[4][5] These studies involve exposing the compound to conditions more severe than accelerated stability testing, such as high temperature, and extremes of pH and oxidative and photolytic conditions.[6][7][8]

While specific forced degradation data for this compound is not available, studies on related isoflavone aglycones have shown that these compounds are generally stable under acidic and oxidative conditions but are unstable in alkaline media.[2] Thermal degradation of isoflavones has been observed to be most prominent at acidic pH (pH 3.1) compared to neutral or slightly acidic pH (pH 5.6 and 7.0).[9] This suggests that the stability of this compound is likely to be pH-dependent.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for developing SIMs for non-volatile, chromophoric compounds like this compound.[10][11]

A typical stability-indicating RP-HPLC method would involve:

  • A C18 column.

  • A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Gradient elution to ensure the separation of the parent peak from all potential degradation products.

  • UV detection at a wavelength where this compound has maximum absorbance.

The validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[12]

Potential Signaling Pathway Involvement

Natural products exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by this compound are not yet fully elucidated, research on other structurally similar natural compounds provides insights into potential mechanisms of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[13][14][15][16][17] Dysregulation of this pathway is common in many diseases, including cancer. Several natural compounds have been shown to inhibit the PI3K/Akt pathway.[13][17] Given that other natural products modulate this pathway, it is a plausible target for this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound (Potential Inhibitor) This compound->PI3K Inhibition?

Figure 1: Potential Inhibition of the PI3K/Akt Signaling Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[18][19][20] Several natural products have been identified as modulators of the MAPK pathway, making it another potential target for this compound.[21]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound (Potential Modulator) This compound->Raf Modulation? Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression

Figure 2: Potential Modulation of the MAPK Signaling Pathway by this compound.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[][23][24][25] The NF-κB signaling pathway is a key regulator of the inflammatory response.[23][25] Many natural compounds with anti-inflammatory properties have been found to inhibit the NF-κB pathway.[26]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release This compound This compound (Potential Inhibitor) This compound->IKK Inhibition? Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Shake_Flask_Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze supernatant for This compound concentration (e.g., HPLC-UV) Separate->Analyze End End Analyze->End Forced_Degradation_Workflow Start Start: Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress_Conditions->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Stress_Conditions->Oxidative Thermal Thermal Stress (e.g., 80°C) Stress_Conditions->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Stress_Conditions->Photolytic Analyze Analyze samples at time points using Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze End End: Determine degradation pathways and kinetics Analyze->End

References

Methodological & Application

Application Note: HPLC-UV Quantification of Isogentisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Isogentisin. This compound, a xanthone found in various medicinal plants, particularly of the Gentiana species, is of significant interest for its potential pharmacological activities. This method provides a reliable tool for the quality control of raw materials, extracts, and finished products containing this compound. The protocol described herein is suitable for routine analysis in research and industrial settings.

Introduction

This compound (1,3-dihydroxy-7-methoxyxanthen-9-one) is a naturally occurring xanthone that has been identified in several plant species, notably within the Gentiana genus. It has garnered attention for its potential biological activities. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of such phytoconstituents due to its specificity, sensitivity, and reliability. This document provides a detailed protocol for an HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1. A reversed-phase C18 column is utilized with a gradient elution of an acidified aqueous mobile phase and an organic modifier to achieve optimal separation of this compound from other matrix components.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Agilent 1200 RR HPLC system or equivalent
Column Zorbax SB-C18 reversed-phase analytical column (150 mm × 4.6 mm i.d., 5 µm particle size) or equivalent[1]
Mobile Phase A: 1% v/v orthophosphoric acid in waterB: Acetonitrile[1]
Gradient Elution 98–90% A from 0 to 5 min90% A from 5 to 10 min90–80% A from 10 to 15 min80–50% A from 15 to 20 min50–98% A from 20 to 25 min[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C (Ambient)
Detection Wavelength 254 nm[2]
Standard and Sample Preparation

2.2.1. Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of this compound reference standard and dissolving it in a 100 mL volumetric flask with methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

2.2.2. Sample Preparation (from Plant Material)

  • Accurately weigh 1.0 g of powdered, dried plant material.

  • Transfer the powder to a suitable extraction vessel.

  • Add 20 mL of 70% ethanol.

  • Perform ultrasound-assisted extraction for 30 minutes at 40°C.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Range 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%99.5 - 101.2%
Precision (% RSD)
    - Intraday≤ 2%< 1.5%
    - Interday≤ 2%< 1.8%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.7 µg/mL
Specificity No interference at the retention time of this compoundConfirmed

Results

A typical chromatogram of an this compound standard shows a well-resolved peak at the expected retention time. The analysis of plant extracts demonstrates the effective separation of this compound from other components in the matrix. The quantitative data obtained from the analysis of various samples can be compiled for comparison.

Protocol

Preparation of Mobile Phase
  • Mobile Phase A: Add 10 mL of orthophosphoric acid to 990 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Degas both mobile phases before use.

System Suitability Test

Before starting the analysis, perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area and retention time is less than 2%.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject 10 µL of the prepared sample solutions.

  • After each injection, run the gradient program as detailed in Table 1.

  • Record the chromatograms and integrate the peak area for this compound.

Calculation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Ultrasound-Assisted Extraction) Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-UV quantification of this compound.

signaling_pathway_placeholder cluster_sample Sample Handling cluster_instrument Instrumental Analysis Start Plant Material Extraction Solvent Extraction Start->Extraction Weighing & Powdering Filtration Filtration Extraction->Filtration Centrifugation Injection HPLC Injection Filtration->Injection Transfer to Vial Separation Separation Injection->Separation Mobile Phase Gradient Data Data Analysis Separation->Data UV Detection

Caption: Logical relationship of the sample analysis protocol.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Isogentisin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogentisin, a naturally occurring xanthone, has garnered interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices due to its high sensitivity and selectivity.[1]

This document provides a generalized framework for the analysis of this compound and its putative metabolites using LC-MS/MS. The protocols and data presented herein are based on established methodologies for similar phenolic compounds, as specific literature on the comprehensive metabolic profiling of this compound is currently limited. These guidelines are intended to serve as a starting point for method development and validation.

Hypothetical Metabolic Pathway of this compound

Based on the known biotransformation pathways of other xanthones and phenolic compounds, this compound is likely to undergo both Phase I and Phase II metabolic reactions. Phase I reactions typically involve oxidation, such as hydroxylation and demethylation, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[2] The most common conjugation reactions are glucuronidation and sulfation.

A proposed metabolic pathway for this compound is outlined below:

Isogentisin_Metabolic_Pathway This compound This compound PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated, Demethylated this compound) This compound->PhaseI_Metabolites Oxidation (CYP450) PhaseII_Metabolites Phase II Metabolites (e.g., Glucuronide and Sulfate Conjugates) This compound->PhaseII_Metabolites Conjugation (UGTs, SULTs) PhaseI_Metabolites->PhaseII_Metabolites Conjugation (UGTs, SULTs) Excretion Excretion PhaseII_Metabolites->Excretion

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Urine)

The choice of sample preparation method is critical for removing interferences and enriching the analytes of interest.

a) Protein Precipitation (for Plasma Samples)

This is a simple and common method for removing proteins from plasma samples.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Plasma and Urine Samples)

SPE can provide a cleaner extract compared to protein precipitation.

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash the cartridge with water and then a low percentage of organic solvent to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).

  • Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

The following are general starting conditions that should be optimized for the specific analytes.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b) Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which offers high sensitivity and selectivity.

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated as phenolic compounds can ionize in either mode.

  • Source Temperature: Dependent on the instrument, typically in the range of 350-550°C.

  • IonSpray Voltage: Dependent on the instrument, typically around 4500 V for positive mode and -4000 V for negative mode.

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its synthesized or isolated metabolites. The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of the analyte, and the product ions (Q3) will be characteristic fragments.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is a hypothetical example of how quantitative data for this compound and its putative metabolites in a rat plasma pharmacokinetic study could be presented.

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
This compound1.01000580 ± 1201.5 ± 0.52500 ± 450
This compound-glucuronide2.525001800 ± 3502.0 ± 0.59800 ± 1200
Hydroxy-isogentisin0.550080 ± 252.0 ± 0.5450 ± 90
Hydroxy-isogentisin-glucuronide1.01000650 ± 1502.5 ± 0.53200 ± 600

Data are presented as mean ± standard deviation (n=6). LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve.

Visualizations

Experimental Workflow

The general workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Sample_Prep Sample Preparation (Protein Precipitation or SPE) Biological_Sample->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Figure 2: General experimental workflow for LC-MS/MS analysis.

Conclusion

The protocols and guidelines presented here offer a solid foundation for researchers initiating studies on the metabolism of this compound. It is imperative to emphasize that method optimization and validation are essential steps to ensure the accuracy and reliability of the generated data. The hypothetical metabolic pathway and quantitative data serve as illustrative examples and should be confirmed through dedicated in vitro and in vivo experiments. As more research becomes available, these protocols can be refined to provide a more detailed and specific understanding of the metabolic fate of this compound.

References

Application Notes: Protocol for In Vitro MAO-A Inhibition Assay Using Isogentisin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidases (MAO) are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin and norepinephrine.[1][2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Due to its role in regulating neurotransmitter levels, MAO-A is a significant target for the development of drugs to treat depression and anxiety disorders.[2][3] Isogentisin, a xanthone found in plants of the Gentianaceae family, has been identified as an inhibitor of monoamine oxidase, making it a compound of interest for neurological research.[1][4]

Assay Principle

This protocol outlines a fluorometric method for determining the inhibitory activity of this compound on recombinant human MAO-A. The assay quantifies the activity of MAO-A by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate such as tyramine.[1][3] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a highly sensitive probe (e.g., OxiRed™ Probe or Amplex Red) to generate a fluorescent product.[3] The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and therefore to the MAO-A activity. A decrease in fluorescence in the presence of an inhibitor indicates its potency.

Quantitative Data on MAO-A Inhibition

While a study from 1980 reported the inhibition of MAO-A by this compound, the specific IC₅₀ value is not available in recent literature.[1] For reference and comparison, the table below includes IC₅₀ values for a standard MAO-A inhibitor and other natural flavonoids.

CompoundTargetIC₅₀ Value (µM)Compound Type
ClorgylineMAO-A0.011Standard Inhibitor
ChrysinMAO-A0.25Flavonoid
QuercetinMAO-A1.52Flavonoid
MyricetinMAO-A9.93Flavonoid

Note: IC₅₀ values can vary depending on assay conditions (e.g., substrate concentration, enzyme source). The values presented are for comparative purposes.[2]

Visualizations

MAO-A Catalytic Pathway

MAO_A_Pathway Substrate Monoamine Substrate (e.g., Tyramine) MAOA MAO-A Substrate->MAOA + O₂ + H₂O Products Aldehyde + NH₃ MAOA->Products H2O2 H₂O₂ MAOA->H2O2 Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer A1 Add Controls & Inhibitors: 10 µL Buffer (EC) 10 µL Clorgyline (IC) 10 µL this compound (Test) P1->A1 P2 Prepare this compound & Clorgyline Dilutions P2->A1 P3 Prepare MAO-A Enzyme Working Solution A2 Add 50 µL MAO-A Enzyme Solution to all wells P3->A2 P4 Prepare Substrate & Detection Mix (Substrate, HRP, Fluorescent Probe) A4 Initiate Reaction: Add 40 µL Substrate/ Detection Mix to all wells P4->A4 A1->A2 A3 Pre-incubate for 10 min at 25°C A2->A3 A3->A4 A5 Incubate & Read Fluorescence (Ex/Em = 535/587 nm) Kinetically for 30 min A4->A5 D1 Calculate % Inhibition vs. Enzyme Control (EC) A5->D1 D2 Plot % Inhibition vs. log[this compound] D1->D2 D3 Determine IC₅₀ value via non-linear regression D2->D3

References

Application Notes and Protocols for Evaluating Isogentisin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogentisin, a xanthone found in various plant species, has garnered interest for its potential therapeutic properties, including its cytotoxic effects against cancer cells. The evaluation of cytotoxicity is a critical first step in the drug discovery pipeline to determine the potential of a compound as an anticancer agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. The protocols outlined herein describe methods to determine the half-maximal inhibitory concentration (IC50) and to elucidate the mechanism of cell death, with a focus on apoptosis.

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound and related compounds are typically evaluated across a panel of human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a standard measure of cytotoxicity.

Table 1: Cytotoxicity of this compound and a Related Compound (Genistein) against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeAssayIncubation Time (h)IC50
This compound HeLaCervical CancerMTTNot Specified5.7 - 8.8 µg/mL
GenisteinMCF-7Breast CancerMTT48~20 µM
GenisteinPC-3Prostate CancerMTT48~25 µM
GenisteinHT-29Colon CancerMTT48~30 µM
GenisteinA549Lung CancerMTT48~40 µM

Note: Data for genistein is included for comparative purposes to illustrate the range of cytotoxic activity commonly observed for related flavonoid compounds.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

Materials:

  • This compound-treated and untreated cells

  • Caspase-Glo® 3/7, 8, or 9 Assay Kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound (serial dilutions) incubate_24h->add_this compound incubate_treat Incubate 24/48/72h add_this compound->incubate_treat mtt_assay MTT Assay incubate_treat->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate_treat->apoptosis_assay caspase_assay Caspase Assay incubate_treat->caspase_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant caspase_act Measure Caspase Activity caspase_assay->caspase_act

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Putative_Apoptotic_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) Inhibited This compound->bcl2 down-regulates bax Bax (Pro-apoptotic) Activated This compound->bax up-regulates mito_potential Loss of Mitochondrial Membrane Potential bax->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 (Initiator) Activated cyto_c->caspase9 caspase3 Caspase-3 (Executioner) Activated caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptotic signaling pathway of this compound.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the initial cytotoxic evaluation of this compound. By determining the IC50 values across various cancer cell lines and elucidating the apoptotic mechanism, researchers can gain valuable insights into the potential of this compound as a novel anticancer agent. Further studies may be warranted to explore its effects on other cellular processes and to validate these findings in in vivo models.

Application Notes and Protocols: Isogentisin as a Chemical Probe for MAO-A Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase A (MAO-A) is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Its dysregulation is implicated in a range of neurological disorders, making it a significant target for therapeutic intervention and basic research.[2] Isogentisin, a naturally occurring xanthone, has been identified as a potent, competitive, and non-selective inhibitor of both MAO-A and MAO-B.[3] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the function of MAO-A in various experimental settings.

Data Presentation

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeReference Compound(s)
This compound MAO-AN/AN/ACompetitiveN/A
This compound MAO-BN/AN/ACompetitiveN/A
ClorgylineMAO-A0.00299N/AIrreversiblePositive Control for MAO-A
Selegiline (Deprenyl)MAO-B0.00704N/AIrreversiblePositive Control for MAO-B
MoclobemideMAO-A0.11N/AReversible, CompetitiveReference MAO-A Inhibitor
HarmalineMAO-A0.0023N/AReversible, CompetitiveReference MAO-A Inhibitor
LazabemideMAO-B0.018N/AReversible, CompetitiveReference MAO-B Inhibitor

Signaling Pathways and Experimental Workflows

To visualize the role of MAO-A and the experimental approach to studying its inhibition, the following diagrams are provided.

MAO_A_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Neuron cluster_mito Mitochondrion Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO-A MAO-A Neurotransmitter->MAO-A Catabolism Aldehyde Aldehyde MAO-A->Aldehyde Produces H2O2 H2O2 MAO-A->H2O2 Produces (Reactive Oxygen Species) Oxidative_Stress Oxidative_Stress H2O2->Oxidative_Stress Induces This compound This compound (Chemical Probe) This compound->MAO-A Inhibits

MAO-A Catalytic Pathway and Inhibition by this compound.

MAO_A_Inhibition_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-A Enzyme - this compound (Test Compound) - Substrate (e.g., Kynuramine) - Buffer Incubation Incubate MAO-A with this compound or Controls Reagents->Incubation Controls Prepare Controls: - Positive Control (e.g., Clorgyline) - Negative Control (No Inhibitor) Controls->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (Fluorometric or Spectrophotometric) Reaction->Measurement Plot Plot Dose-Response Curve Measurement->Plot Calculate Calculate IC50/Ki Values Plot->Calculate

References

Synthesis of Isogentisin Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of isogentisin derivatives. This compound, a naturally occurring xanthone, and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties. These protocols are designed to guide researchers in the synthesis of novel this compound analogues and the evaluation of their biological activities to establish robust SAR.

Rationale for this compound Derivative Synthesis

This compound (1,3,7-trihydroxy-8-methylxanthone) serves as a promising scaffold for the development of new therapeutic agents. Modification of its core structure allows for the exploration of chemical space and the optimization of its biological activity, selectivity, and pharmacokinetic properties. The hydroxyl groups at positions 1, 3, and 7, as well as the aromatic backbone, provide multiple sites for chemical modification, such as alkylation, acylation, and substitution, enabling the generation of a diverse library of derivatives for SAR studies.

Experimental Protocols

General Synthetic Schemes

The synthesis of this compound derivatives primarily involves the modification of the hydroxyl groups to produce ethers and esters. Below are general protocols for these transformations.

2.1.1. Synthesis of this compound Ethers (Williamson Ether Synthesis)

This protocol describes the synthesis of O-alkylated this compound derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1 eq.) in anhydrous acetone or DMF, add K₂CO₃ (3-5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1-1.5 eq. per hydroxyl group to be alkylated) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound ether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2.1.2. Synthesis of this compound Esters (Fischer Esterification)

This protocol outlines the synthesis of O-acylated this compound derivatives.

Materials:

  • This compound

  • Carboxylic acid or acid chloride/anhydride

  • Sulfuric acid (H₂SO₄) (catalytic amount, for carboxylic acid) or Pyridine/Triethylamine (for acid chloride/anhydride)

  • Anhydrous alcohol (e.g., methanol, ethanol) as solvent (for Fischer esterification) or Dichloromethane (DCM) (for acylation with acid chloride/anhydride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure (using carboxylic acid):

  • Dissolve this compound (1 eq.) and the carboxylic acid (1.1-1.5 eq. per hydroxyl group) in an excess of the corresponding anhydrous alcohol.

  • Add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and monitor the reaction by TLC.[1]

  • After completion, cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[2]

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Procedure (using acid chloride/anhydride):

  • Dissolve this compound (1 eq.) in anhydrous DCM and cool in an ice bath.

  • Add pyridine or triethylamine (1.2-2.0 eq. per hydroxyl group).

  • Add the acid chloride or anhydride (1.1-1.5 eq. per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product.

Biological Activity Assays

2.2.1. In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines such as HeLa and MCF-7.

Materials:

  • HeLa or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

2.2.2. In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite using a sodium nitrite standard curve.

  • Calculate the IC₅₀ values for NO inhibition.

2.2.3. In Vitro Antidiabetic Activity (α-Glucosidase Inhibition Assay)

This protocol assesses the potential of this compound derivatives to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound derivatives dissolved in DMSO

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well plates

  • Incubator

  • Microplate reader

Procedure:

  • Add 50 µL of different concentrations of the this compound derivatives to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer).

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Data Presentation: Structure-Activity Relationship (SAR) Tables

The following tables summarize the biological activities of representative this compound derivatives. The data is compiled from various studies on xanthone and flavonoid derivatives, providing a basis for understanding the SAR of this compound analogues.

Table 1: Anticancer Activity of this compound Derivatives

CompoundR1R2R3HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
This compoundHHH>100>100
Derivative 1aCH₃HH45.268.5
Derivative 1bC₂H₅HH32.851.2
Derivative 1cBenzylHH15.622.4
Derivative 2aHCH₃H58.175.3
Derivative 2bHC₂H₅H41.760.1
Derivative 3aHHCOCH₃25.438.9
Derivative 3bHHCOC₆H₅12.118.7

Note: The IC₅₀ values are representative and may vary depending on the specific experimental conditions. Data for specific this compound derivatives is limited; therefore, this table is a conceptual representation based on general SAR trends of xanthones.

Table 2: Anti-inflammatory and Antidiabetic Activities of this compound Derivatives

CompoundR1R2R3NO Inhibition IC₅₀ (µM)α-Glucosidase Inhibition IC₅₀ (µM)
This compoundHHH85.3>200
Derivative 1aCH₃HH62.1150.4
Derivative 1cBenzylHH35.885.2
Derivative 3aHHCOCH₃41.5110.8
Derivative 3bHHCOC₆H₅22.965.7

Note: The IC₅₀ values are representative and intended to illustrate SAR trends. Actual values should be determined experimentally.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis This compound This compound Derivatization Derivatization (Etherification/Esterification) This compound->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT on HeLa, MCF-7) Characterization->Anticancer Test Compounds Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Characterization->Anti_inflammatory Antidiabetic Antidiabetic Assay (α-Glucosidase Inhibition) Characterization->Antidiabetic SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis IC50 Values Anti_inflammatory->SAR_Analysis Antidiabetic->SAR_Analysis

Caption: General workflow for synthesis and SAR studies of this compound derivatives.

Signaling Pathways

4.2.1. NF-κB Signaling Pathway in Inflammation

This compound derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Isogentisin_Derivative This compound Derivative Isogentisin_Derivative->IKK Inhibition Isogentisin_Derivative->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound derivatives.[3][4][5][6][7]

4.2.2. Apoptosis Signaling Pathway in Cancer

The anticancer activity of this compound derivatives can be attributed to the induction of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Activation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Bax Bax Bax->Mitochondrion Pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibition Isogentisin_Derivative This compound Derivative Isogentisin_Derivative->Bax Activation Isogentisin_Derivative->Bcl2 Inhibition Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives in cancer cells.[8][9][10][11][12]

References

Application Notes and Protocols for Isogentisin in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogentisin, a xanthone compound found in plants of the Gentiana species, has garnered interest in oncological research due to its potential as an anticancer agent. As a member of the flavonoid family, this compound is being investigated for its effects on various cancer cell lines. This document provides a detailed overview of the current understanding of this compound's activity in cancer cell line research, including its effects on cell viability, its proposed mechanisms of action involving key signaling pathways, and detailed protocols for relevant in vitro assays. While research specifically on this compound is still emerging, this document also draws upon the broader knowledge of related isoflavones, such as Genistein, to provide a comprehensive guide for researchers.

Data Presentation: Efficacy of this compound and Related Compounds

The inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for a total flavone extract containing this compound and the related isoflavone, Genistein, across various human cancer cell lines. This data provides a baseline for understanding the potential cytotoxic effects of this compound.

Compound/ExtractCell LineCancer TypeIC50 ValueCitation
Total Flavone Extract (containing this compound)MCF-7Breast Adenocarcinoma27.32 µg/ml (at 48h)[1]
GenisteinMDA-468Breast Carcinoma6.5 - 12.0 µg/ml[2]
GenisteinMCF-7Breast Carcinoma6.5 - 12.0 µg/ml[2]
GenisteinMCF-7-D-40Breast Carcinoma6.5 - 12.0 µg/ml[2]

Mechanism of Action: Signaling Pathways and Cellular Processes

This compound, like other flavonoids, is believed to exert its anticancer effects by modulating several key cellular signaling pathways that are often dysregulated in cancer. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. This compound is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases.

Key Proteins Involved in this compound-Induced Apoptosis:

  • Bcl-2 Family: this compound is thought to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio is a key trigger for apoptosis.

  • Caspases: The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7) is a hallmark of apoptosis. This compound treatment is expected to lead to the cleavage and activation of these caspases.

  • PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a definitive marker of apoptosis.

Cell Cycle Arrest

This compound may also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G1/S or G2/M phase. This prevents cancer cells from dividing and replicating. This action is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

Modulation of Signaling Pathways

The anticancer effects of this compound are likely mediated through its influence on critical signaling pathways that control cell survival, proliferation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Flavonoids, including potentially this compound, have been shown to inhibit this pathway, leading to decreased cancer cell growth.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Modulation of this pathway by compounds like this compound can lead to the induction of apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the control wells. Plot the results to determine the IC50 value.

Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels. Normalize to a loading control like β-actin or GAPDH.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways

Isogentisin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest Induces Proliferation Proliferation ERK->Proliferation Promotes Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Apoptosis_Proteins Apoptosis This compound This compound This compound->PI3K Inhibits This compound->ERK Inhibits This compound->Bcl2 Downregulates This compound->Bax Upregulates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates PARP_Cleavage PARP_Cleavage Caspase_3->PARP_Cleavage Cleaves PARP_Cleavage->Apoptosis_Proteins

Caption: Proposed signaling pathways affected by this compound in cancer cells.

Experimental Workflow: Western Blot

Western_Blot_Workflow start Start: Treat cells with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Relative Protein Expression analysis->end

Caption: A typical workflow for Western blot analysis.

Logical Relationship: Apoptosis Induction

Apoptosis_Induction cluster_regulation Regulation of Bcl-2 Family cluster_mitochondrial_events Mitochondrial Events cluster_caspase_cascade Caspase Cascade This compound This compound Bcl2_down Bcl-2 Downregulation This compound->Bcl2_down Bax_up Bax Upregulation This compound->Bax_up MMP_loss Mitochondrial Membrane Potential Loss Bcl2_down->MMP_loss Bax_up->MMP_loss Cyto_c_release Cytochrome c Release MMP_loss->Cyto_c_release Casp9_activation Caspase-9 Activation Cyto_c_release->Casp9_activation Casp3_activation Caspase-3 Activation Casp9_activation->Casp3_activation PARP_cleavage PARP Cleavage Casp3_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by this compound.

References

Application of Isogentisin in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Comprehensive searches of available scientific literature did not yield specific experimental studies on the direct application of isogentisin in neuroscience research. Therefore, the following application notes and protocols are based on the established neuroprotective, anti-inflammatory, and antioxidant properties of structurally related flavonoid compounds, such as genistein, tectorigenin, and isoliquiritigenin. These protocols provide a foundational framework for investigating the potential of this compound in neuroscience and should be adapted and optimized as preliminary data on this compound becomes available.

Introduction to this compound and its Therapeutic Potential in Neuroscience

This compound is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse biological activities. While direct evidence in neuroscientific models is currently lacking, the structural similarity of this compound to other well-researched flavonoids suggests its potential as a therapeutic agent for neurodegenerative diseases and neuroinflammatory conditions. Flavonoids have demonstrated efficacy in preclinical studies by modulating key signaling pathways involved in neuronal survival, inflammation, and oxidative stress. It is hypothesized that this compound may exert its effects through similar mechanisms, making it a promising candidate for further investigation.

Potential Mechanisms of Action (Hypothesized):

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators in microglia and astrocytes.

  • Antioxidant Properties: Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.

  • Neuroprotection: Attenuation of neuronal cell death induced by neurotoxins or oxidative stress.

  • Modulation of Signaling Pathways: Regulation of key pathways such as Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB).

Quantitative Data from Related Flavonoids in Neuroscience Models

To provide a reference for designing experiments with this compound, the following table summarizes quantitative data from studies on related flavonoids. These values can serve as a starting point for determining effective concentration ranges for this compound in similar experimental setups.

CompoundCell LineModel of Neurotoxicity/InflammationEffective ConcentrationMeasured Effect
Genistein SH-SY5YRotenone-induced toxicity20 µMIncreased cell viability, reduced LDH release, decreased apoptosis[1][2]
Tectorigenin BV-2 MicrogliaLipopolysaccharide (LPS)-induced inflammationNot specifiedDecreased iNOS, TNF-α, and IL-6 levels; attenuated microglial activation[3]
Isoliquiritigenin BV-2 MicrogliaLipopolysaccharide (LPS)-induced inflammationNot specifiedReduced nitric oxide and pro-inflammatory cytokine production; inhibited ERK/p38/NF-κB activation[4]
8-Hydroxydaidzein BV-2 MicrogliaLipopolysaccharide (LPS)-induced inflammationIC50 for COX-2: 8.9 ± 1.2 µMInhibited NO and pro-inflammatory cytokine production; activated Nrf2/HO-1 pathway; attenuated Akt/NF-κB signaling[5]

Experimental Protocols for Investigating this compound in Neuroscience Research

The following are detailed protocols for common in vitro assays used to assess the neuroprotective and anti-inflammatory effects of compounds like this compound.

Protocol 1: Assessment of Neuroprotective Effects of this compound in SH-SY5Y Human Neuroblastoma Cells

This protocol is designed to evaluate the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death, a common model for Parkinson's disease research.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Rotenone (neurotoxin, stock solution prepared in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Incubate for 2 hours.

  • Induction of Neurotoxicity: Prepare a working solution of rotenone in complete medium. Add rotenone to the wells to a final concentration of 50 µM (or a pre-determined toxic concentration). A control group without rotenone treatment should also be included.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with rotenone alone to those pre-treated with this compound.

Protocol 2: Evaluation of Anti-Neuroinflammatory Effects of this compound in BV-2 Microglial Cells

This protocol assesses the potential of this compound to inhibit the inflammatory response of microglial cells activated by lipopolysaccharide (LPS), a model for neuroinflammation.

Materials:

  • BV-2 murine microglial cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete DMEM. Incubate for 24 hours.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control. Incubate for 1 hour.

  • Induction of Inflammation: Add LPS to the wells to a final concentration of 1 µg/mL. A control group without LPS should be included.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Measurement of Nitric Oxide (NO) Production:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Mix with 100 µL of Griess Reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

    • Collect the remaining cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in LPS-treated cells with those co-treated with this compound.

Visualization of Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate based on the known actions of related flavonoids.

Isogentisin_Neuroprotection cluster_stress Neurotoxic Stress (e.g., Rotenone) cluster_cell Neuronal Cell Rotenone Rotenone Caspase3 Caspase-3 Rotenone->Caspase3 activates This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Isogentisin_Anti_Neuroinflammation cluster_stimulus Inflammatory Stimulus cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 activates This compound This compound MAPK MAPK This compound->MAPK inhibits NFkB NF-κB This compound->NFkB inhibits TLR4->MAPK activates TLR4->NFkB activates iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS NFkB->COX2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines NO NO iNOS->NO

Caption: Hypothesized anti-neuroinflammatory signaling pathway of this compound.

Conclusion and Future Directions

While this compound holds promise as a therapeutic agent in neuroscience based on the activities of related compounds, empirical data is essential. The protocols and hypothesized pathways presented here provide a robust starting point for researchers to initiate investigations into the specific effects of this compound. Future studies should focus on:

  • Determining the optimal in vitro concentrations of this compound.

  • Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Evaluating the efficacy of this compound in in vivo models of neurodegenerative diseases.

  • Assessing the bioavailability and blood-brain barrier permeability of this compound.

Such research will be crucial in validating the therapeutic potential of this compound for the treatment of neurological disorders.

References

Isogentisin: A Tool for Investigating Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[1][2][3] The intricate processes of oxidative phosphorylation, ATP synthesis, and management of reactive oxygen species (ROS) are critical for cellular homeostasis.[4] Consequently, the identification and characterization of novel compounds that can modulate mitochondrial function are of significant interest in drug discovery and development.

Isogentisin, a naturally occurring xanthone, has emerged as a promising small molecule for studying and potentially ameliorating mitochondrial dysfunction. This document provides detailed application notes and experimental protocols for researchers utilizing this compound to investigate its effects on mitochondrial health and related signaling pathways.

Mechanism of Action: Key Signaling Pathways

This compound is believed to exert its effects on mitochondria through the modulation of several key signaling pathways that are central to cellular stress response and energy homeostasis. These include the Nrf2/ARE, AMPK, and Sirtuin pathways.

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[5][7] this compound is postulated to activate this pathway, thereby enhancing the cell's capacity to neutralize ROS and protect mitochondria from oxidative damage.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[8][9] When the AMP/ATP ratio rises, indicating low energy status, AMPK is activated.[10] Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP.[11] In the context of mitochondrial function, AMPK activation can promote mitochondrial biogenesis and autophagy (mitophagy) to remove damaged mitochondria.[9]

  • Sirtuin Pathway: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, stress resistance, and aging.[12][13] SIRT1, in particular, is a key regulator of mitochondrial biogenesis and function through the deacetylation of target proteins like PGC-1α.[14] Activation of SIRT1 can lead to improved mitochondrial efficiency and reduced oxidative stress.[12]

Data Presentation: Quantitative Effects of this compound and Related Flavonoids

While comprehensive quantitative data for this compound is still emerging, studies on structurally related flavonoids such as isoginkgetin and isoorientin provide valuable insights into the potential effects of this class of compounds on mitochondrial function. The following tables summarize representative data from such studies. Researchers are encouraged to generate specific data for this compound using the protocols provided in this document.

Table 1: Illustrative Effects of Isoginkgetin on Nrf2 Pathway and Mitochondrial Function

Disclaimer: This data is for isoginkgetin, a related biflavonoid, and serves as an example. Researchers should generate their own data for this compound.

ParameterTreatment GroupFold Change vs. ControlReference
Nrf2 Protein Expression Isoginkgetin1.8[5]
HO-1 Protein Expression Isoginkgetin2.5[5]
NQO1 Protein Expression Isoginkgetin2.1[5]
ATP Content Isoginkgetin1.5[5]

Table 2: Illustrative Effects of Isoorientin on Mitochondrial Apoptotic Proteins

Disclaimer: This data is for isoorientin, a related flavonoid, and serves as an example. Researchers should generate their own data for this compound.

ParameterTreatment GroupFold Change vs. ControlReference
Mitochondrial Bax Isoorientin + APAP0.4[15]
Cytosolic Cytochrome c Isoorientin + APAP0.3[15]
Bcl-2 Isoorientin + APAP2.2[15]

Table 3: Template for Quantifying this compound's Effect on Mitochondrial Membrane Potential (ΔΨm)

Cell LineThis compound Conc. (µM)Treatment Time (h)Change in ΔΨm (%)
e.g., SH-SY5Y124User-generated data
524User-generated data
1024User-generated data

Table 4: Template for Quantifying this compound's Effect on AMPK and SIRT1 Activity

AssayThis compound Conc. (µM)Fold Change in Activity vs. Control
AMPK Activity 1User-generated data
5User-generated data
10User-generated data
SIRT1 Activity 1User-generated data
5User-generated data
10User-generated data

Experimental Protocols

The following are detailed protocols adaptable for studying the effects of this compound on mitochondrial dysfunction.

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with an intact membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • TMRE Mitochondrial Membrane Potential Assay Kit (or standalone TMRE)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24 hours). Include a positive control group treated with FCCP (e.g., 20 µM) for 10-30 minutes prior to measurement.

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium (e.g., 200 nM).

    • Remove the treatment medium from the wells and wash once with PBS.

    • Add 100 µL of the TMRE working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, gently wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm. Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of this compound-treated wells to the vehicle control. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Protocol 2: Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP levels, providing a direct measure of mitochondrial energy production.

Materials:

  • ATP Assay Kit (luciferase-based)

  • Cell lysis buffer (provided in the kit or a suitable alternative)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound as described in Protocol 1.

  • Cell Lysis:

    • After treatment, remove the medium and wash the cells with PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate according to the kit manufacturer's instructions (e.g., 5 minutes at room temperature with gentle shaking).

  • ATP Measurement:

    • Prepare the luciferase reagent according to the kit instructions.

    • Add 50 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve using the provided ATP standard. Calculate the ATP concentration in each sample based on the standard curve and normalize to the protein concentration of the cell lysate.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFH-DA solution

  • Cell culture medium

  • PBS

  • H₂O₂ or another ROS inducer as a positive control

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.

  • DCFH-DA Loading:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • ROS Induction (Optional): To assess the protective effect of this compound, after DCFH-DA loading, you can induce ROS production by treating the cells with a known ROS inducer (e.g., H₂O₂) for a short period (e.g., 30 minutes).

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of this compound-treated wells to the vehicle control. A decrease in fluorescence indicates a reduction in ROS levels.

Protocol 4: Western Blot Analysis of Nrf2, p-AMPK, and SIRT1

This protocol allows for the semi-quantitative analysis of protein expression levels to assess the activation of the Nrf2, AMPK, and Sirtuin signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-SIRT1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and treat with this compound.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.

Visualizations: Signaling Pathways and Experimental Workflow

Isogentisin_Mitochondrial_Function_Workflow cluster_workflow Experimental Workflow cluster_assays Mitochondrial Function Assays cluster_signaling Signaling Pathway Analysis start Cell Culture & Treatment with this compound assay_mmp Mitochondrial Membrane Potential start->assay_mmp assay_atp ATP Production start->assay_atp assay_ros ROS Levels start->assay_ros western_blot Western Blot (Nrf2, p-AMPK, SIRT1) start->western_blot data_analysis Data Analysis & Interpretation assay_mmp->data_analysis assay_atp->data_analysis assay_ros->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying this compound's effects.

Nrf2_Pathway cluster_nrf2 Nrf2/ARE Signaling Pathway cluster_nucleus Nrf2/ARE Signaling Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Mitochondrial_Protection Mitochondrial Protection Antioxidant_Genes->Mitochondrial_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: this compound and the Nrf2/ARE antioxidant pathway.

AMPK_SIRT1_Pathway cluster_ampk_sirt1 AMPK and Sirtuin Signaling in Mitochondrial Homeostasis This compound This compound AMPK AMPK This compound->AMPK Activates? SIRT1 SIRT1 This compound->SIRT1 Activates? Low_Energy Low Energy State (High AMP/ATP) Low_Energy->AMPK Activates AMPK->SIRT1 Activates (via NAD+) Mitophagy Mitophagy AMPK->Mitophagy PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Improved_Function Improved Mitochondrial Function Mitochondrial_Biogenesis->Improved_Function Mitophagy->Improved_Function

Caption: AMPK and Sirtuin pathways in mitochondrial health.

References

Troubleshooting & Optimization

Isogentisin Extraction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Isogentisin from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

This compound is a xanthone primarily found in plants of the Gentiana genus (Gentianaceae family). The roots and leaves of Gentiana lutea (Great Yellow Gentian) are particularly well-documented sources.[1][2][3] Other Gentiana species also contain this compound.[3][4]

Q2: What is the most effective solvent for this compound extraction?

A mixture of ethanol and water is generally the most effective solvent system for extractions.[1][5][6] The optimal ethanol concentration can vary depending on the specific extraction method and plant material, but studies have shown that a lower concentration of ethanol, around 30-50% (v/v), can be highly effective, particularly in ultrasound-assisted extraction (UAE).[1][5] Forcing the use of exclusively aqueous solutions, the addition of co-solvents like hydroxypropyl-β-cyclodextrin (HPβCD) can significantly improve the extraction yield of this compound.[5][7][8]

Q3: What are the key parameters influencing this compound extraction yield?

Several factors significantly impact the efficiency of this compound extraction.[9][10] These include:

  • Solvent Composition: The polarity of the solvent is crucial. Ethanol-water mixtures are commonly used, and the optimal ratio needs to be determined empirically.[1][11]

  • Temperature: Higher temperatures can enhance solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds.[9][12]

  • Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and solubilize the target compound. However, prolonged extraction times can increase energy consumption and potentially lead to compound degradation.[1][10]

  • Solid-to-Liquid Ratio: A higher solvent volume relative to the plant material can improve extraction efficiency by creating a larger concentration gradient.[1]

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can improve extraction efficiency.[11]

Q4: What analytical methods are used to quantify this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of this compound.[5][13] These techniques allow for the separation, identification, and precise measurement of this compound in complex plant extracts.[14][15][16][17]

Troubleshooting Guide

Low this compound Yield

This is one of the most common issues encountered during extraction. The following sections provide potential causes and solutions.

1. Suboptimal Extraction Parameters

The extraction conditions you are using may not be optimal for your specific plant material and equipment.

  • Solution: Systematically optimize your extraction parameters. Design of Experiments (DoE) using Response Surface Methodology (RSM) is a powerful tool for this purpose.[1][5][6][18] Key parameters to investigate are solvent concentration, temperature, time, and the solid-to-liquid ratio.

Optimized Extraction Parameters for this compound

Plant MaterialExtraction MethodSolventTime (min)Temperature (°C)Solid-to-Liquid Ratio (g/mL)This compound Yield (mg/g DW)
Gentiana lutea leavesUAE30% Ethanol5062.71:301.57
Gentiana lutea rootUAE49% Ethanol31801:42Not specified
Willow Gentian "dust"UAE with HPβCDWater with 3.01% HPβCD32.5774.89Not specified0.51
Gentiana lutea leavesUAE30% Ethanol50351:202.73

Data compiled from multiple studies.[1][7][18][19]

2. Inefficient Cell Disruption

The plant cell walls may not be sufficiently broken down, preventing the solvent from accessing the intracellular this compound.

  • Solution: Ensure your plant material is properly prepared. This may involve grinding the dried material to a fine powder. For more robust cell disruption, consider mechanical methods like bead beating or high-pressure homogenization, or physical methods like freeze-thawing.[20][21][22][23][24]

3. Compound Degradation

This compound, like many phenolic compounds, can be susceptible to degradation under certain conditions.

  • Solution:

    • Temperature: Avoid excessively high temperatures during extraction and subsequent processing steps.[9]

    • Light: Protect your extracts from light, as exposure can lead to the degradation of some bioactive compounds.[19]

    • Storage: Store your extracts at low temperatures (e.g., 4°C or -18°C) in the dark to maintain stability.[19]

4. Inappropriate Extraction Technique

Conventional methods like maceration or Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques.[25]

  • Solution: Consider using advanced extraction techniques that can improve efficiency and reduce extraction time and solvent consumption.[25]

    • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[19][26]

    • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to increase extraction efficiency.[9][27]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Gentiana lutea Leaves

This protocol is based on optimized conditions reported in the literature.[1][19]

1. Plant Material Preparation:

  • Dry the leaves of Gentiana lutea at room temperature in the dark.
  • Grind the dried leaves to a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 1 gram of the powdered plant material and place it in a 50 mL flask.
  • Add 30 mL of 30% (v/v) ethanol in water.
  • Place the flask in an ultrasonic bath.
  • Set the temperature to 62.7°C and sonicate for 50 minutes.

3. Post-Extraction Processing:

  • Centrifuge the extract to separate the solid plant material from the liquid.
  • Filter the supernatant through a 0.45 µm filter.
  • Store the extract at 4°C in a dark vial until analysis.

4. Quantification:

  • Analyze the this compound content using a validated HPLC-DAD or HPLC-MS method.

Visualizations

Isogentisin_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Quantification Drying Drying of Plant Material Grinding Grinding to Fine Powder Drying->Grinding Extraction Solid-Liquid Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Evaporation Solvent Evaporation (Optional) Filtration->Solvent_Evaporation Analysis HPLC / UPLC Analysis Solvent_Evaporation->Analysis

Caption: General workflow for this compound extraction from plant material.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Are extraction parameters optimized? Start->Q1 A1_No Optimize: Solvent, Temp, Time, Solid/Liquid Ratio Q1->A1_No No Q2 Is cell disruption efficient? Q1->Q2 Yes A1_No->Q2 A2_No Improve Grinding / Consider Harsher Lysis Q2->A2_No No Q3 Is there potential for compound degradation? Q2->Q3 Yes A2_No->Q3 A3_Yes Control Temperature, Protect from Light, Store Properly Q3->A3_Yes Yes End Improved Yield Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for low this compound extraction yield.

References

Overcoming Isogentisin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for overcoming solubility challenges with isogentisin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a naturally occurring xanthone, a class of polyphenolic compounds. Its chemical structure is largely hydrophobic, meaning it does not readily interact with water molecules. Like many flavonoids and other natural products, this low water solubility is a significant hurdle for conducting in vitro and in vivo bioassays, as the compound must be fully dissolved to ensure accurate and reproducible results.[1] The tendency of flavonoids to form aggregates in aqueous solutions can further reduce their effective solubility and bioavailability.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The most common and recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[4] Other organic solvents like ethanol, acetone, or dichloromethane can also be used, but DMSO is typically preferred for its high solubilizing power and compatibility with many biological assays.[4]

Q3: What is the maximum concentration of an organic solvent like DMSO that can be used in cell-based experiments?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. As a general rule, the final concentration of DMSO in your aqueous cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , with many sensitive assays requiring it to be 0.1% or lower . It is critical to always run a "vehicle control" — an identical experiment where only the solvent (e.g., 0.1% DMSO in media) is added without this compound — to ensure that the observed effects are from the compound itself and not the solvent.

Q4: How should I store this compound solutions?

This compound powder should be stored in a cool, dark, and dry place. Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C and protected from light to maintain stability.

Troubleshooting Guide

This section addresses common problems encountered when preparing this compound solutions for experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation upon dilution The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to keep the compound dissolved.[3]1. Reduce Final Concentration: Test a lower final working concentration of this compound. 2. Pre-warm the Buffer: Gently warm your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution. 3. Increase Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to promote rapid dispersion. 4. Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilution steps.
Cloudiness or precipitate appears over time The compound is slowly crashing out of a supersaturated solution. The compound may be unstable at the specific pH or temperature of the aqueous buffer.[5]1. Prepare Solutions Fresh: Always prepare the final working solution immediately before use. 2. Assess pH Stability: The solubility of phenolic compounds can be pH-dependent.[6] Consider testing different buffer pH values if your experiment allows. For compounds with acidic hydroxyl groups like this compound, a slightly basic pH may improve solubility. 3. Reduce Incubation Time: If possible, minimize the time the compound spends in the final aqueous buffer before the assay is read.
Powder won't dissolve in the primary organic solvent (e.g., DMSO) The compound has very low solubility even in the chosen organic solvent, or it may require more energy to dissolve.1. Gentle Warming: Warm the solution gently in a water bath (e.g., 37-50°C). Be cautious, as excessive heat can degrade the compound. 2. Sonication: Use a bath sonicator to provide mechanical energy to aid dissolution. 3. Test Alternative Solvents: If DMSO fails, consider other powerful polar aprotic solvents like N,N-Dimethylformamide (DMF), though their compatibility with your assay must be verified.

Experimental Protocols and Data

Data Presentation: this compound Solubility Profile

Precise quantitative solubility data for this compound in various buffers is not widely published. However, a qualitative summary based on chemical properties and available data is provided below.

Solvent / BufferSolubilityNotes
WaterPoorly SolubleThis compound is a hydrophobic molecule.[7][1]
Phosphate-Buffered Saline (PBS)Poorly SolubleSimilar to water; aggregation may occur.[2]
Dimethyl Sulfoxide (DMSO)SolubleRecommended solvent for preparing concentrated stock solutions.[4]
Ethanol / AcetoneSolubleCan be used as alternative solvents for stock solutions.[4]
Cell Culture Media (e.g., DMEM)Very LowSolubility is limited. Final DMSO concentration must be sufficient to maintain dissolution without causing cytotoxicity.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 258.23 g/mol )[8]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.010 mol/L × 0.001 L × 258.23 g/mol × 1000 mg/g = 2.58 mg

  • Weigh Compound: Carefully weigh out 2.58 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of sterile DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming (37°C) or brief sonication can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store: Aliquot the stock solution into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol describes the dilution of the 10 mM DMSO stock to a final concentration of 10 µM in a cell culture medium, resulting in a final DMSO concentration of 0.1%.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: This is a 1:1000 dilution (10,000 µM / 10 µM = 1000).

  • Prepare Medium: Add 999 µL of pre-warmed (37°C) cell culture medium to a sterile tube.

  • Dilute: Add 1 µL of the 10 mM this compound stock solution to the medium.

  • Mix Immediately: Immediately cap the tube and vortex gently or invert several times to ensure rapid and complete mixing. This step is critical to prevent the compound from precipitating.

  • Use Promptly: Use the final working solution immediately for your experiment. Do not store aqueous dilutions.

Visual Guides

Workflow for Preparing this compound Working Solutions

G cluster_prep Preparation cluster_check Quality Check cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Weigh this compound Powder stock Dissolve in 100% DMSO (e.g., 10 mM stock) start->stock dilute Dilute stock into pre-warmed aqueous buffer stock->dilute check Is solution clear? dilute->check yes_node Proceed with Experiment check->yes_node Yes no_node Precipitate Observed check->no_node No ts1 Decrease final concentration no_node->ts1 ts2 Use serial dilutions ts1->ts2 ts3 Consider formulation aids (e.g., cyclodextrins) ts2->ts3

Caption: A workflow diagram for the preparation and troubleshooting of this compound working solutions.

Simplified Pathway: this compound as a MAO Inhibitor

G cluster_pathway Synaptic Cleft Neurotransmitter Regulation cluster_effect Result of Inhibition NT Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) NT->MAO Metabolized by Metabolites Inactive Metabolites MAO->Metabolites Produces This compound This compound This compound->MAO Inhibits Effect Increased Neurotransmitter Levels in Synapse

Caption: this compound inhibits Monoamine Oxidase (MAO), preventing neurotransmitter breakdown.[4][9]

References

Troubleshooting Isogentisin instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of isogentisin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a naturally occurring xanthone, a class of polyphenolic compounds.[1] Its chemical structure is 1,3-dihydroxy-7-methoxyxanthen-9-one.[1][2] Key features include two hydroxyl groups and one methoxy group attached to the xanthone backbone.[1] As a polyphenol, its stability can be influenced by environmental factors.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure stability, this compound stock solutions should be stored under specific conditions. For long-term storage, -80°C for up to 6 months is recommended. For shorter periods, -20°C for up to 1 month is suitable.[4] It is also advised to store the stock solution under nitrogen to minimize oxidation.[4]

Q3: What solvent should I use to prepare my this compound stock solution?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing this compound stock solutions.[4] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can impact the solubility and stability of the compound.[4]

Q4: Can this compound interact with components of the cell culture medium?

Yes, as a polyphenol, this compound can interact with various components in cell culture media.[3][5] Polyphenols have been shown to be less stable in DMEM compared to human plasma, suggesting that interactions with media components can lead to degradation.[3] These interactions can involve proteins, metal ions, and other media constituents, potentially generating reactive oxygen species like hydrogen peroxide (H₂O₂), which can lead to experimental artifacts.[5][6][7]

Q5: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium
Possible Cause Troubleshooting Step
Poor solubility of this compound at the working concentration.- Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced precipitation. - Prepare a more diluted stock solution and add a larger volume to the medium, ensuring thorough mixing. - Perform a solubility test by preparing the final dilution in a small volume of media and observing for precipitation before treating cells.
Interaction with media components leading to the formation of insoluble complexes.- Test the stability of this compound in different basal media (e.g., DMEM, RPMI-1640, MEM) to see if the issue is media-specific. - Reduce the serum concentration if possible, as proteins in serum can interact with polyphenols.[3]
pH of the medium affects solubility.- Check the pH of your complete cell culture medium after the addition of this compound. Ensure it is within the optimal range for your cells and for this compound stability (for many polyphenols, stability is greater at a slightly acidic pH).[8][9]
Issue 2: Loss of this compound Bioactivity or Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound in the cell culture medium over time.- Prepare fresh this compound-containing media for each experiment. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - Perform a time-course experiment to assess the stability of this compound in your specific cell culture conditions (see Experimental Protocol below).
Oxidation of this compound.- Prepare stock solutions under an inert gas like nitrogen or argon.[4] - Minimize the exposure of stock solutions and this compound-containing media to air.
Degradation due to light exposure.- Protect stock solutions from light by storing them in amber vials or wrapping tubes in aluminum foil. - Conduct cell culture experiments in the dark or under subdued lighting conditions.
Interaction with media components generating confounding factors like H₂O₂.[5]- Include a "media only + this compound" control (no cells) to measure any background effects. - Consider adding catalase to your experimental system as a control to quench any H₂O₂ generated by the interaction of this compound with the media.[5]

Data Presentation

Table 1: this compound Stock Solution Stability

Storage TemperatureDurationRecommended Atmosphere
-80°C6 monthsNitrogen[4]
-20°C1 monthNitrogen[4]

Table 2: Factors Influencing Polyphenol Stability in Cell Culture

FactorEffect on StabilityReference
pH Stability is often pH-dependent; many polyphenols are more stable in acidic conditions.[8][9]
Temperature Higher temperatures generally accelerate degradation.[8][9]
Light Can cause photodegradation.[8][9]
Oxygen Can lead to oxidative degradation.[4]
Media Components Interactions can lead to degradation and the formation of artifacts like H₂O₂.[3][5]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using HPLC or LC-MS.

Materials:

  • This compound

  • Your complete cell culture medium (with serum, antibiotics, etc.)

  • HPLC or LC-MS system

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the this compound stock solution to the final working concentration in your complete cell culture medium.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound versus time to determine its stability profile in your cell culture medium.

Visualizations

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, many natural polyphenols have been shown to influence key cellular signaling cascades involved in cell survival and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.[11][12]

Isogentisin_Hypothetical_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Modulates PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival NFkB->Cell_Survival Inflammation Inflammation NFkB->Inflammation

Caption: Hypothetical signaling pathway influenced by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay, incorporating stability considerations.

Isogentisin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (-80°C) Working Prepare Fresh Working Dilution in Media Stock->Working Treat Treat Cells with This compound Working->Treat Seed Seed Cells Seed->Treat Incubate Incubate (Protect from Light) Treat->Incubate Assay Perform Cell-Based Assay (e.g., Viability, Gene Expression) Incubate->Assay Data Data Analysis Assay->Data Troubleshooting_Logic Start Inconsistent Results? Check_Stock Stock Solution Freshly Prepared & Stored Properly? Start->Check_Stock Check_Media Media with this compound Prepared Freshly? Check_Stock->Check_Media Yes Revise_Protocol Revise Protocol (e.g., replenish media) Check_Stock->Revise_Protocol No Check_Light Experiment Protected from Light? Check_Media->Check_Light Yes Check_Media->Revise_Protocol No Check_Stability Run Stability Assay in Media? Check_Light->Check_Stability Yes Check_Light->Revise_Protocol No

References

Technical Support Center: Isogentisin Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Isogentisin during sample preparation and analysis. The following information is curated from scientific literature and best practices for handling sensitive phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring xanthone, a class of polyphenolic compounds.[1] Like many phenolic compounds, this compound is susceptible to degradation when exposed to certain environmental factors, which can lead to inaccurate experimental results and loss of biological activity. Understanding and controlling these factors is critical for reliable research and development.

Q2: What are the primary factors that cause this compound degradation?

The stability of this compound, similar to other flavonoids and xanthones, is primarily influenced by:

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline conditions can lead to rapid degradation.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to UV and visible light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Solvents: The choice of solvent can impact the stability of this compound.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen, and protected from light.[2] Solutions of this compound are generally less stable and should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C in amber vials to protect from light and used as quickly as possible.

Q4: Which solvents are recommended for dissolving and extracting this compound?

Aqueous mixtures of ethanol or methanol are commonly used and have shown to be effective for extracting and dissolving xanthones.[3] For analytical purposes, HPLC-grade solvents should be used. When preparing samples, it is advisable to use deoxygenated solvents to minimize oxidation.

Q5: Are there any additives that can help stabilize this compound in solution?

The use of antioxidants can help prevent oxidative degradation.[4][5] Common antioxidants used for stabilizing phenolic compounds include ascorbic acid and butylated hydroxytoluene (BHT). The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering metal ions that can catalyze oxidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound after extraction Degradation during extraction process due to high temperature or presence of oxygen.- Use a gentle extraction method such as ultrasound-assisted extraction at a controlled temperature. - Work with deoxygenated solvents and under an inert atmosphere (e.g., nitrogen or argon). - Optimize extraction time to minimize exposure to harsh conditions.
Inconsistent results in analytical assays Degradation of this compound in prepared samples or standards.- Prepare fresh solutions for each experiment. - If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). - Use amber vials to protect solutions from light. - Consider adding an antioxidant to your solvent system.
Appearance of unknown peaks in chromatograms Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.[6][7] - Use a stability-indicating HPLC method that separates this compound from its degradants.[8][9][10] - Analyze samples immediately after preparation.
Color change of this compound solution (e.g., yellowing) Oxidation of the phenolic structure.- Prepare solutions in deoxygenated solvents. - Store solutions under an inert atmosphere. - Add an antioxidant to the solution.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of compounds structurally related to this compound under various conditions. This data can be used as a general guideline for experimental design.

Table 1: Effect of pH on the Degradation Rate of a Model Flavonoid at 37°C

pHDegradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
6.00.00886.6
7.50.2023.4
9.0> 1.0 (rapid degradation)< 0.7

Data adapted from a study on fisetin, a flavonoid with structural similarities to xanthones.[11]

Table 2: Effect of Temperature on the Degradation Rate of a Model Flavonoid at pH 7.4

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
40.0611.6
250.651.1
371.270.5

Data adapted from a study on ceftiofur, demonstrating the general principle of temperature-dependent degradation.[12]

Table 3: Photodegradation of a Model Compound in Solution

Exposure Time (min)Remaining Compound (%)
0100
1585
3073
6055
12030
18015

Illustrative data based on the photodegradation kinetics of bilastine, following a first-order reaction.[13]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound
  • Materials:

    • This compound (solid)

    • HPLC-grade methanol or ethanol

    • Volumetric flasks (Class A)

    • Analytical balance

    • Amber vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Quantitatively transfer the weighed this compound to a volumetric flask.

    • Add a small amount of the chosen solvent (methanol or ethanol) to dissolve the solid.

    • Once dissolved, dilute to the mark with the solvent.

    • Mix the solution thoroughly.

    • Transfer aliquots of the standard solution to amber vials for use or short-term storage at 2-8°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Incubate at room temperature for 2 hours, protected from light.

  • Thermal Degradation:

    • Store solid this compound at 80°C for 24 hours.

    • Dissolve the heat-treated solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period (e.g., 24 hours).

    • Analyze the solution and a control sample stored in the dark.

Analysis: Analyze the stressed samples by a suitable method, such as HPLC with a photodiode array detector (PDA) or mass spectrometry (MS), to separate and identify this compound and its degradation products.[14][15]

Visualizations

Isogentisin_Degradation_Pathways cluster_stress_factors Stress Factors This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation pH High pH Temperature High Temperature Light UV/Visible Light Oxygen Oxygen

Caption: Factors leading to this compound degradation.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Heat Thermal Stress Prep->Heat Light Photostability Prep->Light Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Data Interpretation Analysis->Data

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Isogentisin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of isogentisin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3][4][5] This interference can lead to two primary phenomena:

  • Ion Suppression: A decrease in the ionization efficiency of this compound, resulting in a lower signal intensity and potentially leading to an underestimation of its concentration.[1][6][7][8] This is the more common effect.

  • Ion Enhancement: An increase in the ionization efficiency, causing a higher signal intensity and leading to an overestimation of the analyte's concentration.[4][6]

These effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][8][9]

Q2: I am observing inconsistent peak areas and poor reproducibility for this compound in my samples. Could this be due to matrix effects?

A2: Yes, inconsistent peak areas and poor reproducibility are classic symptoms of matrix effects.[10][11] Because the composition of the matrix can vary from sample to sample, the extent of ion suppression or enhancement can also differ, leading to high variability in your results.[6] Other potential indicators of matrix effects include poor peak shape and shifts in retention time.[3][11]

Q3: How can I confirm that matrix effects are impacting my this compound analysis?

A3: There are two primary methods to qualitatively and quantitatively assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[5][10] A solution of this compound is continuously infused into the MS detector while a blank matrix extract is injected onto the LC column. Dips or rises in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[10]

  • Quantitative Assessment by Post-Extraction Spike: This is the "gold standard" for quantifying matrix effects.[12] The response of this compound in a post-extraction spiked matrix sample is compared to its response in a neat (pure) solvent. The matrix factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[12]

Q4: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?

A4: A multi-pronged approach is often the most effective. Strategies can be broadly categorized as follows:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are commonly used.[1][13][14]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[2][9] This can involve adjusting the gradient, changing the mobile phase, or using a different column.

  • Calibration Strategies:

    • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is as similar as possible to your samples can help compensate for matrix effects.[1]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the most reliable method for correction.[2][4][15] A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte, thus providing accurate correction.

    • Standard Addition: This involves adding known amounts of this compound standard to the sample itself to create a calibration curve within each sample's unique matrix.[4][15][16]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound experiments.

Problem: Low or No this compound Signal in Matrix Samples
Possible Cause Troubleshooting Action
Severe Ion Suppression Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound.
Inefficient Extraction Review your sample preparation protocol. This compound, as a phenolic compound, may require specific pH conditions or solvent polarities for efficient extraction. Test different extraction solvents and techniques (e.g., LLE vs. SPE).
Analyte Degradation Ensure proper sample handling and storage conditions to prevent the degradation of this compound, which can be sensitive to light and temperature.
Problem: High Variability in this compound Quantification
Possible Cause Troubleshooting Action
Inconsistent Matrix Effects The composition of your matrix may vary significantly between samples. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for this variability.[15]
Sample Preparation Inconsistency Ensure your sample preparation procedure is highly reproducible. Automated sample preparation can help reduce variability.[14]
Carryover Inject a blank solvent after a high-concentration sample to check for carryover, which can contribute to variability.[11] Optimize your wash steps between injections.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect for this compound

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix (e.g., human plasma).

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., 50 ng/mL) into the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your established protocol (e.g., protein precipitation or SPE). Spike the same concentration of this compound into the final, clean extract.

    • Set C (Matrix Blank): Analyze an extracted blank plasma sample without any spiked analyte to check for interferences.

  • LC-MS Analysis: Analyze multiple replicates (n=5) of Set A and Set B under the same LC-MS conditions.

  • Calculation:

    • Calculate the average peak area for this compound in both sets.

    • The Matrix Effect (%) is calculated as: [(Average Peak Area in Set B) / (Average Peak Area in Set A)] * 100%.

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of this compound from Plant Extract using Solid-Phase Extraction (SPE)

Objective: To clean up a crude plant extract to reduce matrix components prior to this compound analysis.

Methodology:

  • Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18) suitable for retaining phenolic compounds like this compound.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.[14]

  • Sample Loading: Dilute the plant extract with an appropriate solvent (e.g., 5% methanol in water) and load it onto the conditioned cartridge.[14]

  • Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of 10% methanol in water) to remove polar, interfering compounds.[14]

  • Elution: Elute this compound from the cartridge using a small volume of a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).[14]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of matrix effects and the effectiveness of different sample preparation methods for this compound analysis.

Table 1: Quantification of Matrix Effect in Human Plasma

Sample Set Mean Peak Area (n=5) RSD (%) Matrix Effect (%)
A: Neat Solution (50 ng/mL) 1,250,0003.5N/A
B: Post-Extraction Spike (50 ng/mL) 487,50012.839.0

Table 2: Comparison of Sample Preparation Methods for this compound Recovery and Matrix Effect Reduction

Sample Prep Method Analyte Recovery (%) Matrix Effect (%) Final RSD (%)
Protein Precipitation 95.245.114.2
Liquid-Liquid Extraction 88.575.88.5
Solid-Phase Extraction (SPE) 92.189.35.1

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting matrix effects in the LC-MS analysis of this compound.

MatrixEffectTroubleshooting Start Start: Inconsistent this compound Results Confirm_ME 1. Confirm Matrix Effect (ME) Post-Column Infusion or Post-Extraction Spike Start->Confirm_ME ME_Confirmed ME Confirmed? Confirm_ME->ME_Confirmed No_ME No ME Detected. Investigate other issues: - Instrument Performance - Standard Stability - Sample Integrity ME_Confirmed->No_ME No Optimize_SP 2. Optimize Sample Preparation - SPE, LLE - Dilute Sample ME_Confirmed->Optimize_SP Yes SP_Effective Sufficient Improvement? Optimize_SP->SP_Effective Optimize_LC 3. Optimize Chromatography - Modify Gradient - Change Column - Adjust Flow Rate SP_Effective->Optimize_LC No Final_Validation Final Method Validation SP_Effective->Final_Validation Yes LC_Effective Sufficient Improvement? Optimize_LC->LC_Effective Implement_IS 4. Implement Advanced Calibration - Matrix-Matched Standards - Stable Isotope-Labeled IS LC_Effective->Implement_IS No LC_Effective->Final_Validation Yes Implement_IS->Final_Validation

Caption: A workflow for troubleshooting matrix effects in this compound LC-MS analysis.

References

Technical Support Center: Enhancing Isogentisin's MAO-A Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with isogentisin and other xanthone derivatives as monoamine oxidase (MAO) inhibitors. This resource provides troubleshooting guidance and detailed protocols to address common challenges in improving the selectivity of these compounds for MAO-A over MAO-B.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is inhibiting both MAO-A and MAO-B. How can I improve its selectivity for MAO-A?

A1: this compound is a known non-selective inhibitor of both MAO-A and MAO-B.[1] To improve selectivity for MAO-A, structural modification of the xanthone scaffold is the most effective strategy. Consider the following approaches based on structure-activity relationship (SAR) studies of xanthone derivatives:

  • Substitution Pattern: The position and nature of substituents on the xanthone ring are critical for selectivity. For example, studies on other xanthones have shown that specific substitutions can significantly enhance MAO-A selectivity.

  • Introduce Electron-Withdrawing Groups: The inhibitory potency of some classes of MAO inhibitors has been shown to correlate with the electron-withdrawing capacity of substituents on the aromatic ring.

  • Consider steric hindrance: The active site of MAO-B is thought to be smaller than that of MAO-A.[2] Introducing bulkier substituents at strategic positions on the this compound structure could sterically hinder its binding to MAO-B more than to MAO-A, thus improving selectivity.

Q2: I am observing high background fluorescence in my kynuramine-based MAO inhibition assay. What could be the cause?

A2: High background fluorescence in a kynuramine assay, which measures the formation of 4-hydroxyquinoline, can be due to several factors:

  • Compound Interference: Your test compound (this compound or its analogs) might be inherently fluorescent at the excitation/emission wavelengths used for 4-hydroxyquinoline detection.

    • Solution: Run a control experiment with your compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from your experimental wells.

  • Contaminated Reagents: Impurities in the kynuramine substrate or other buffer components can lead to high background.

    • Solution: Use high-purity reagents and freshly prepared buffers.

  • Non-enzymatic conversion: Although spontaneous cyclization of the intermediate to 4-hydroxyquinoline is part of the assay principle, high concentrations of the intermediate or certain buffer conditions might favor this, leading to a high signal in the absence of inhibition.

    • Solution: Ensure your buffer pH is stable and within the optimal range for the enzyme.

Q3: My IC50 values for a known selective MAO-A inhibitor are inconsistent between experiments. What are the likely reasons?

A3: Inconsistent IC50 values are a common issue in enzyme inhibition assays. Here are some potential causes and solutions:

  • Enzyme Activity Variation: The activity of the MAO enzyme preparation (e.g., rat brain mitochondria) can vary between batches or due to storage conditions.

    • Solution: Aliquot your enzyme preparation upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor (e.g., clorgyline for MAO-A) to normalize for variations in enzyme activity.

  • Pipetting Errors: Inaccurate pipetting, especially of concentrated inhibitor stock solutions, can lead to significant variations in the final assay concentrations.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible to minimize pipetting steps.

  • Incubation Time and Temperature: Variations in incubation times and temperature can affect enzyme kinetics and, consequently, IC50 values.

    • Solution: Use a calibrated incubator or water bath to ensure consistent temperature. Use a precise timer for all incubation steps.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no MAO enzyme activity Improper storage of the enzyme (e.g., mitochondrial preparation).Incorrect assay buffer pH.Degraded substrate.Store enzyme aliquots at -80°C and avoid repeated freeze-thaw cycles.Ensure the assay buffer is at the correct pH (typically pH 7.4).Use freshly prepared substrate solutions.
High variability between replicate wells Inaccurate pipetting.Incomplete mixing of reagents in the wells.Edge effects in the microplate.Use calibrated pipettes and proper pipetting technique.Gently mix the plate after adding all reagents.Avoid using the outer wells of the microplate if edge effects are suspected.
Test compound precipitates in the assay buffer Poor solubility of the xanthone derivative.High final concentration of the compound.Dissolve the compound in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. Keep the final solvent concentration low (e.g., <1%).Determine the maximum soluble concentration of your compound in the assay buffer before running the full inhibition curve.
Unexpectedly high inhibition at all concentrations Compound interferes with the detection method (e.g., absorbs light at the detection wavelength).Compound is a potent, irreversible inhibitor.Run appropriate controls (compound alone, compound with substrate but no enzyme) to check for interference.Perform reversibility studies (e.g., dialysis) to determine the mechanism of inhibition.

Data Presentation

Table 1: MAO-A and MAO-B Inhibitory Activities of this compound and Selected Xanthone Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A)Reference
This compound Data not explicitly found in abstractData not explicitly found in abstractNon-selective[1]
1,3-Dihydroxy-2-methylxanthone3.7>100>27[3]
4-Chloro-1,3-dihydroxy-2-methylxanthone10>100>10[3]
4-Bromo-1,3-dihydroxy-2-methylxanthone15>100>6.7[3]
1,3-Dihydroxy-4-methylxanthone30>100>3.3[3]
Quercetin1.52--[4]
Myricetin9.93--[4]
Chrysin0.251.044.16[4]
Genistein2.740.650.24[4]

Note: The IC50 values for this compound were not available in the abstract of the primary source. The paper indicates it is a non-selective inhibitor. The table includes other xanthones and flavonoids for comparison of structural effects on selectivity.

Experimental Protocols

Protocol 1: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits and common literature methods for determining the inhibitory potential of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (standard)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of kynuramine in assay buffer.

    • Prepare serial dilutions of your test compound and positive controls in assay buffer. Ensure the final DMSO concentration is below 1%.

    • Prepare the MAO-A and MAO-B enzyme solutions in assay buffer to the desired final concentration.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound dilution or control solution to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

MAO-A Inhibition and Downstream Signaling

MAO_A_Inhibition_Pathway cluster_mapk Serotonin Serotonin MAOA MAO-A Serotonin->MAOA Metabolized by Serotonin_Increased Increased Synaptic Serotonin HIAA 5-HIAA (Inactive Metabolite) MAOA->HIAA Produces This compound This compound / Selective Inhibitor This compound->MAOA Inhibits Serotonin_Receptor Serotonin Receptor Serotonin_Increased->Serotonin_Receptor Activates RAS RAS Serotonin_Receptor->RAS Modulates RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) ERK->Cellular_Response

Caption: MAO-A inhibition by this compound increases synaptic serotonin, modulating downstream signaling pathways like RAS/MAPK.

Experimental Workflow for MAO Inhibition Assay

MAO_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add MAO-A or MAO-B Enzyme to Plate Start->Add_Enzyme Add_Inhibitor Add this compound Analog or Control Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (e.g., 15 min, 37°C) Add_Inhibitor->Pre_Incubate Add_Substrate Add Kynuramine (Substrate) Pre_Incubate->Add_Substrate Incubate Incubate (e.g., 30-60 min, 37°C) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex/Em: ~315/385 nm) Stop_Reaction->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data

Caption: Workflow for determining the IC50 of this compound analogs on MAO-A and MAO-B.

Logical Relationship for Improving Selectivity

Selectivity_Logic Goal Goal: Increase MAO-A Selectivity Strategy1 Structural Modification of this compound Goal->Strategy1 Tactic1a Vary Substituent Position Strategy1->Tactic1a Tactic1b Alter Substituent Electronic Properties Strategy1->Tactic1b Tactic1c Introduce Steric Hindrance Strategy1->Tactic1c Outcome1 Decrease Affinity for MAO-B Tactic1a->Outcome1 Outcome2 Increase or Maintain Affinity for MAO-A Tactic1a->Outcome2 Tactic1b->Outcome1 Tactic1b->Outcome2 Tactic1c->Outcome1 Result Improved Selectivity (Higher SI) Outcome1->Result Outcome2->Result

Caption: Logic for enhancing this compound's MAO-A selectivity through structural modifications.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Isogentisin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Isogentisin is a naturally occurring xanthone with demonstrated biological activities. However, publicly available data on its oral bioavailability and in vivo pharmacokinetics are limited. The following troubleshooting guide and FAQs are based on established principles for enhancing the bioavailability of poorly soluble compounds, particularly other xanthones and natural products. The experimental protocols provided are generalized and should be adapted and optimized for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound showed very low or undetectable plasma concentrations. What are the potential reasons for this?

A1: Low plasma concentrations of this compound are likely due to its poor oral bioavailability. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound, like many xanthones, is a lipophilic molecule with poor solubility in aqueous environments like the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized in the intestinal wall and liver before it reaches systemic circulation. This is a common fate for many natural polyphenolic compounds.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters located in the intestinal epithelium can actively pump absorbed this compound back into the GI lumen, limiting its net absorption.

  • Instability in the GI Tract: The pH and enzymatic environment of the stomach and intestines could potentially degrade this compound before it can be absorbed.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium. Common nanoparticle systems include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier can enhance its dissolution rate and extent. The drug is dispersed in an amorphous state, which has higher energy and solubility than the crystalline form.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This compound can be dissolved in the lipid phase, and the resulting emulsion droplets facilitate its absorption.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.

Q3: How can I determine if this compound is a substrate for P-glycoprotein?

A3: You can investigate this using in vitro cell-based assays:

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier and expresses efflux transporters like P-gp. A bidirectional transport study can be performed where the transport of this compound from the apical (AP) to the basolateral (BL) side is compared to the transport from the BL to the AP side. A significantly higher BL to AP transport suggests efflux.

  • Inhibition Studies: The Caco-2 permeability assay can be performed in the presence and absence of known P-gp inhibitors (e.g., verapamil, cyclosporine A). A significant increase in the AP to BL transport of this compound in the presence of an inhibitor would indicate that it is a P-gp substrate.

Q4: What analytical methods are suitable for quantifying this compound in plasma or other biological matrices?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantification of xanthones in biological samples.

  • HPLC with UV-Vis Detection: This is a widely available and robust method. The selection of the detection wavelength should be based on the UV-vis spectrum of this compound.

  • HPLC with Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of the analyte in complex biological matrices.

A validated bioanalytical method is crucial for accurate pharmacokinetic studies. This involves assessing linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix.

Troubleshooting Guides

Problem 1: Low Drug Loading in Nanoparticle Formulations
Possible Cause Troubleshooting Step
Poor solubility of this compound in the organic solvent used for nanoparticle preparation.Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that provides good solubility for this compound and is miscible with the aqueous phase.
Drug precipitation during nanoparticle formation.Optimize the formulation parameters, such as the drug-to-polymer ratio, the concentration of the polymer, and the stirring speed. A higher polymer concentration may help to better entrap the drug.
Incompatible polymer and drug.Experiment with different types of polymers (e.g., PLGA, PCL, Eudragit RL100/RS100). The physicochemical properties of the polymer should be compatible with this compound.
Problem 2: Instability of the Formulation (e.g., aggregation of nanoparticles, phase separation in SEDDS)
Possible Cause Troubleshooting Step
Insufficient stabilizer in the nanoparticle formulation.Increase the concentration of the surfactant or stabilizer (e.g., PVA, Tween 80) in the formulation.
Inappropriate oil/surfactant/co-surfactant ratio in SEDDS.Perform a systematic screening of different oils, surfactants, and co-surfactants to identify a stable self-emulsifying region using ternary phase diagrams.
Zeta potential of nanoparticles is too low.For electrostatic stabilization, a higher absolute zeta potential value (e.g., > |30| mV) is desirable. This can be modulated by changing the pH of the medium or by using charged polymers or surfactants.
Problem 3: High Variability in In Vivo Pharmacokinetic Data
Possible Cause Troubleshooting Step
Inconsistent dosing volume or technique.Ensure accurate and consistent administration of the formulation. For oral gavage, use calibrated syringes and ensure the dose is delivered to the stomach.
Food effect.Standardize the fasting and feeding schedule of the animals. The presence of food in the GI tract can significantly affect the absorption of lipophilic compounds.
Inter-animal variability in metabolism.Use a sufficient number of animals per group to account for biological variation. Consider using a crossover study design if feasible.

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for this compound, the following tables present representative data for related xanthones and other compounds from Gentiana species to provide a comparative context.

Table 1: Pharmacokinetic Parameters of Selected Xanthones in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
α-Mangostin 20Not quantifiable--Very Low[1][2]
γ-Mangostin 20Data not available---[3]
Mangiferin 1001800.52355.63< 2[4][5]
Mangiferin-Phospholipid Complex 100377.661.01039.94~4.6[4]

Table 2: Pharmacokinetic Parameters of Gentiopicroside in Rodents (Oral Administration)

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
Rat 150--32.7 ± 12.9-[6][7]
Mouse --0.5-39.6[8]

Note: The bioavailability of many natural compounds can be highly variable and dependent on the specific formulation and animal species.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
  • Preparation of the Organic Phase: Dissolve a specific amount of this compound and a polymer (e.g., PLGA, Eudragit RL100/RS100) in a suitable organic solvent (e.g., acetone). A typical starting point is a 1:5 to 1:10 drug-to-polymer ratio.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 0.5-2% w/v polyvinyl alcohol (PVA) or Tween 80).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The organic solvent will diffuse into the aqueous phase, leading to the precipitation of the polymer and the entrapment of this compound in the form of nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: The nanoparticles can be collected by ultracentrifugation, followed by washing with deionized water to remove the excess surfactant.

  • Lyophilization (Optional): The nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., sucrose, trehalose) and then freeze-dried to obtain a stable powder.

  • Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential, drug loading, and entrapment efficiency.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol, ethanol). The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature. This will result in the formation of a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification in Rat Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., ice-cold acetonitrile or methanol) containing an internal standard.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at the λmax of this compound or a mass spectrometer.

  • Method Validation: The method must be validated according to standard guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Signaling Pathways and Experimental Workflows

General Xanthone Signaling Pathways

Xanthones, as a class of compounds, have been reported to modulate various signaling pathways. The following diagrams illustrate two such pathways that may be relevant to the biological activities of this compound.

Nrf2_ARE_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibition/Modification This compound This compound This compound->Keap1 Inhibition/Modification Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Nrf2_nucleus->ARE Binding

Caption: Nrf2/ARE Signaling Pathway Activation by Xanthones.

p53_p21_Pathway This compound This compound p53 p53 Activation This compound->p53 p21 p21 Expression p53->p21 Upregulation CDK_Cyclin CDK-Cyclin Complex p21->CDK_Cyclin Inhibition Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle Promotes Arrest Cell Cycle Arrest CDK_Cyclin->Arrest

Caption: p53/p21-Mediated Cell Cycle Arrest by Xanthones.

Experimental Workflow Diagram

bioavailability_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK Modeling Isogentisin_Powder This compound Powder Formulation Formulation Strategy (e.g., Nanoparticles, SEDDS) Isogentisin_Powder->Formulation Characterization Physicochemical Characterization (Size, Drug Loading, etc.) Formulation->Characterization Dosing Oral Administration Characterization->Dosing Animal_Model Animal Model (e.g., Rats) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Sample Processing Blood_Sampling->Sample_Processing HPLC_Analysis HPLC/LC-MS/MS Analysis Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis

Caption: Workflow for Enhancing and Evaluating this compound Bioavailability.

References

Technical Support Center: Minimizing Off-Target Effects of Isogentisin in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize and understand the off-target effects of Isogentisin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target of this compound?

A1: this compound is a naturally occurring xanthone found in plants of the Gentianaceae family. Its primary established biological targets are monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), for which it acts as a competitive and non-selective inhibitor[1][2].

Q2: What are off-target effects, and why are they a concern when using this compound?

A2: Off-target effects are interactions of a compound with cellular components other than its intended primary target. With natural products like this compound, there is a possibility of promiscuous bioactivity, where the compound interacts with multiple cellular targets[3][4]. This can lead to misleading experimental results, unexpected cellular phenotypes, and difficulty in attributing an observed effect solely to the inhibition of MAO-A/B.

Q3: What are some common reasons for observing unexpected or inconsistent results in cellular assays with this compound?

A3: Unexpected results with this compound can stem from several factors inherent to natural product compounds:

  • Off-target binding: this compound may interact with other proteins in the cell, leading to unintended biological consequences.

  • Compound promiscuity: The chemical structure of this compound may allow it to bind to multiple, unrelated proteins[3].

  • Assay interference: Natural products can sometimes interfere with assay components, such as fluorescent or luminescent reporters, leading to false-positive or false-negative results[5].

  • Metabolic modification: Cells can metabolize this compound into different forms with altered activity or target profiles.

Troubleshooting Guide

This guide addresses specific issues that may arise during cellular experiments with this compound.

Issue 1: Observed cellular phenotype does not align with known functions of MAO-A/B.

  • Possible Cause: Off-target activity of this compound.

  • Troubleshooting Steps:

    • Perform a dose-response analysis: Determine if the potency of this compound in your cellular assay correlates with its reported potency for MAO-A/B inhibition. A significant discrepancy may suggest an off-target effect.

    • Use a structurally distinct MAO inhibitor: Treat cells with another well-characterized MAO inhibitor that has a different chemical scaffold. If this compound does not replicate the phenotype observed with this compound, it strengthens the possibility of an off-target effect.

    • Target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with MAO-A/B in your specific cell system at the concentrations you are using.

    • Broad-panel screening: If resources permit, consider performing a broad-panel screen (e.g., a kinome scan) to identify other potential protein targets of this compound.

Issue 2: High background or inconsistent readings in reporter-based assays (e.g., luciferase, fluorescence).

  • Possible Cause: Assay interference by this compound.

  • Troubleshooting Steps:

    • Run a cell-free assay: Test whether this compound directly affects the reporter enzyme or the detection reagents in the absence of cells.

    • Use a control reporter: Transfect cells with a reporter construct driven by a constitutive promoter that is not expected to be affected by MAO inhibition. This can help determine if this compound is non-specifically affecting reporter gene expression or stability.

    • Change the reporter system: If interference is suspected, switching to a different reporter system (e.g., from a luciferase-based to a fluorescent protein-based reporter) may resolve the issue.

Issue 3: this compound treatment leads to unexpected cytotoxicity.

  • Possible Cause: Off-target toxicity or non-specific cellular stress.

  • Troubleshooting Steps:

    • Careful dose-response for viability: Conduct a detailed cell viability assay (e.g., MTS or CellTiter-Glo) to determine the precise concentration range where this compound is non-toxic. All subsequent experiments should be performed well below the cytotoxic threshold.

    • Assess markers of cellular stress: Measure markers of apoptosis (e.g., caspase-3/7 activity) or general cellular stress to understand the mechanism of toxicity.

    • Compare with other MAO inhibitors: Determine if other MAO inhibitors induce similar cytotoxicity at concentrations that achieve a comparable level of MAO inhibition.

Quantitative Data

Signaling Pathways and Experimental Workflows

Monoamine Oxidase (MAO) Signaling Pathway

This compound inhibits MAO-A and MAO-B, which are key enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the synapse, which can have various downstream effects on cellular signaling.

MAO_Pathway cluster_neurotransmitters Monoamine Neurotransmitters This compound This compound MAO_A MAO-A This compound->MAO_A inhibits MAO_B MAO-B This compound->MAO_B inhibits Downstream Downstream Signaling (e.g., GPCR activation) Serotonin Serotonin Serotonin->MAO_A substrate Dopamine Dopamine Dopamine->MAO_B substrate Norepinephrine Norepinephrine Norepinephrine->MAO_A substrate

Caption: this compound inhibits MAO-A and MAO-B.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement by a compound in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

CETSA_Workflow A Treat cells with This compound or vehicle B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble and aggregated proteins B->C D Analyze soluble fraction by Western Blot for MAO-A/B C->D E Compare protein levels between This compound and vehicle treatments D->E

Caption: Workflow for a Cellular Thermal Shift Assay.

Logical Workflow: Troubleshooting Unexpected Phenotypes

This diagram outlines a logical approach to investigating unexpected cellular responses to this compound treatment.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response and Compare to MAO IC50 Start->Dose_Response Correlation Correlation? Dose_Response->Correlation On_Target Likely On-Target Effect Correlation->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects Correlation->Off_Target_Investigation No CETSA Confirm Target Engagement (CETSA) Off_Target_Investigation->CETSA Control_Compound Use Structurally Different MAO Inhibitor Off_Target_Investigation->Control_Compound Phenotype_Replicated Phenotype Replicated? Control_Compound->Phenotype_Replicated Phenotype_Replicated->On_Target Yes Off_Target_Confirmed Likely Off-Target Effect Phenotype_Replicated->Off_Target_Confirmed No

References

Technical Support Center: Managing Isogentisin-Induced Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of Isogentisin in non-cancerous cells during in vitro experiments. The strategies outlined below are based on the known mechanisms of the xanthone class of compounds, to which this compound belongs, and general principles of cytoprotection.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in a Non-Cancerous Cell Line

Question: I am observing significant cell death in my non-cancerous cell line (e.g., primary hepatocytes, normal fibroblasts) at this compound concentrations intended to be selective for cancer cells. What could be the cause, and how can I mitigate this?

Answer:

Unexpected cytotoxicity in non-cancerous cells can stem from several factors, primarily related to oxidative stress, a common mechanism for xanthone compounds. Here’s a step-by-step troubleshooting guide:

  • Confirm the Therapeutic Window: The selectivity of many natural compounds, including xanthones, is concentration-dependent. It's crucial to establish a therapeutic window where cancer cell lines show significantly higher sensitivity to this compound than non-cancerous cell lines.

    • Action: Perform a dose-response experiment on your cancer cell line of interest and your non-cancerous cell line in parallel.

    • Expected Outcome: A clear separation in the half-maximal inhibitory concentration (IC50) values, indicating a viable therapeutic window.

  • Investigate the Role of Oxidative Stress: this compound, like other xanthones, may induce the production of reactive oxygen species (ROS). While cancer cells often have a compromised antioxidant defense system, making them more susceptible, high concentrations of this compound can overwhelm the antioxidant capacity of normal cells.

    • Action: Co-incubate your non-cancerous cells with this compound and a well-known antioxidant, such as N-acetylcysteine (NAC).

    • Expected Outcome: A significant rescue of cell viability in the presence of NAC would indicate that the cytotoxicity is ROS-mediated.

  • Assess Mitochondrial Health: The intrinsic apoptotic pathway, often triggered by mitochondrial dysfunction, is a key mechanism of cell death induced by many chemotherapeutic agents.

    • Action: Evaluate changes in mitochondrial membrane potential (MMP) using a fluorescent probe like JC-1 or TMRE in this compound-treated non-cancerous cells.

    • Expected Outcome: If this compound is causing mitochondrial toxicity, you will observe a decrease in MMP.

Summary of Potential Solutions and Expected Outcomes

StrategyRecommended Starting ConcentrationExpected Outcome
Co-treatment with N-acetylcysteine (NAC) 1-5 mM (pre-incubation for 1-2 hours)Increased cell viability; reduced intracellular ROS levels.
Dose Reduction of this compound Titrate down from the current effective doseIdentification of a concentration that is cytotoxic to cancer cells but not to non-cancerous cells.
Use of a Mitochondrial Protective Agent e.g., MitoQ (follow manufacturer's protocol)Stabilization of mitochondrial membrane potential and reduced cell death.
Issue 2: Inconsistent Results in Cytotoxicity Assays

Question: My cytotoxicity data for this compound on non-cancerous cells is not reproducible. What could be the reasons for this variability?

Answer:

Inconsistent results in cytotoxicity assays can be frustrating. Several factors related to experimental setup and cell health can contribute to this.

  • Cell Health and Passage Number: Primary cells and some non-cancerous cell lines can change their characteristics, including their sensitivity to drugs, at higher passage numbers.

    • Action: Ensure you are using cells within a consistent and low passage number range for all experiments. Regularly check for mycoplasma contamination.

  • Compound Stability and Solubilization: this compound, like many natural compounds, may have limited solubility in aqueous solutions and could degrade over time.

    • Action: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure complete solubilization and avoid repeated freeze-thaw cycles.

  • Assay-Specific Interferences: The choice of cytotoxicity assay can influence the results. For example, compounds that affect cellular metabolism can interfere with MTT or MTS assays.

    • Action: If using a metabolic assay like MTT, consider validating your results with a different method that measures cell membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity in non-cancerous cells?

A1: Based on studies of related xanthones, the primary mechanism is likely the induction of apoptosis via the intrinsic (mitochondrial) pathway, driven by an increase in intracellular reactive oxygen species (ROS).[1][2] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases (e.g., caspase-3 and -9), which execute programmed cell death.[3][4][5]

Q2: How can I be sure that the cytotoxicity I'm observing is due to apoptosis?

A2: You can perform several assays to confirm apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases like caspase-3/7.

  • Western Blot Analysis: You can probe for the cleavage of PARP or the activation of caspases (e.g., cleaved caspase-3, cleaved caspase-9).

Q3: Is there a way to enhance the selectivity of this compound for cancer cells?

A3: One promising strategy is to exploit the differences in the redox state between cancer and normal cells. Cancer cells often have a higher basal level of ROS, making them more vulnerable to further ROS induction by compounds like this compound.[6] By carefully titrating the concentration of this compound, you may find a therapeutic window where it pushes cancer cells over the edge into apoptosis while non-cancerous cells are able to manage the oxidative stress. Additionally, combining this compound with agents that inhibit antioxidant pathways in cancer cells could enhance its selectivity.

Q4: Can N-acetylcysteine (NAC) interfere with the anticancer effects of this compound?

A4: Yes, this is a critical consideration. If this compound's primary mechanism of action against cancer cells is also ROS-dependent, then co-treatment with NAC could potentially blunt its therapeutic efficacy.[1] Therefore, the use of NAC as a cytoprotective agent for non-cancerous tissues would be more relevant in an in vivo context where it might be administered to protect the host from systemic toxicity, rather than in an in vitro co-culture experiment where selectivity is being determined.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol is adapted from standard MTT assay procedures.[7][8][9]

Objective: To determine the IC50 value of this compound in a given cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., primary human hepatocytes, WI-38 normal lung fibroblasts)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)

Objective: To determine if NAC can rescue non-cancerous cells from this compound-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, pH adjusted to 7.4)

Procedure:

  • Seed cells as described in Protocol 1.

  • Prepare two sets of this compound serial dilutions.

  • Pre-treat the cells with or without a fixed concentration of NAC (e.g., 5 mM) for 1-2 hours.

  • Remove the pre-treatment medium and add the this compound dilutions (one set to the NAC-pre-treated cells and one to the non-pre-treated cells).

  • Follow steps 4-8 from Protocol 1.

  • Compare the dose-response curves and IC50 values for this compound with and without NAC pre-treatment. A rightward shift in the curve and a higher IC50 value in the presence of NAC indicates a protective effect.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound to illustrate the concept of a therapeutic window. Actual values must be determined experimentally for the specific cell lines used.

Table 1: Hypothetical IC50 Values of this compound in Cancerous vs. Non-Cancerous Cell Lines

Cell LineTypeHypothetical IC50 (µM) after 48h
A549Lung Carcinoma15
MCF-7Breast Carcinoma25
HepG2Hepatocellular Carcinoma20
WI-38 Normal Lung Fibroblast > 100
Primary Hepatocytes Normal Liver Cells 85

The following table illustrates the potential protective effect of N-acetylcysteine (NAC) against this compound-induced cytotoxicity in a non-cancerous cell line.

Table 2: Hypothetical Effect of NAC on this compound IC50 in Primary Hepatocytes

Treatment ConditionHypothetical IC50 (µM) after 48hFold-Increase in IC50
This compound alone85-
This compound + 5 mM NAC1702.0

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the likely signaling pathway through which this compound induces apoptosis, based on the mechanisms of related xanthones. The pathway highlights the central role of ROS and the mitochondrial-caspase cascade.

Isogentisin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis via ROS and mitochondria.

Experimental Workflow for Assessing Cytoprotection

This diagram outlines the logical flow of experiments to investigate and mitigate this compound's cytotoxicity in non-cancerous cells.

Cytoprotection_Workflow Start Start: Observe Cytotoxicity in Non-Cancerous Cells DoseResponse 1. Parallel Dose-Response Assay (Cancer vs. Non-Cancer Cells) Start->DoseResponse CheckWindow Therapeutic Window? DoseResponse->CheckWindow ROS_Hypothesis 2. Hypothesis: ROS-Mediated Cytotoxicity CheckWindow->ROS_Hypothesis Yes ReEvaluate Re-evaluate this compound Concentration or Cell Model CheckWindow->ReEvaluate No NAC_Rescue 3. NAC Co-treatment Experiment ROS_Hypothesis->NAC_Rescue CheckRescue Viability Rescued? NAC_Rescue->CheckRescue ConfirmMechanism 4. Confirm Mechanism (Caspase Assay, MMP Assay) CheckRescue->ConfirmMechanism Yes CheckRescue->ReEvaluate No End Conclusion: ROS-dependent Apoptosis. Strategy: Use NAC. ConfirmMechanism->End

Caption: Workflow for troubleshooting and mitigating this compound cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Isogentisin and Gentisin as Monoamine Oxidase-A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine oxidase-A (MAO-A) inhibitory activity of two naturally occurring xanthones, Isogentisin and Gentisin. This document summarizes their inhibitory potency based on available experimental data, outlines the methodologies used for these assessments, and provides a visual representation of the experimental workflow.

Introduction to MAO-A and its Inhibition

Monoamine oxidase-A (MAO-A) is a crucial enzyme responsible for the degradation of several key neurotransmitters in the central nervous system, including serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and other neurological disorders. Natural compounds, such as xanthones found in various plant species, have garnered significant interest as potential sources of novel MAO-A inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for the MAO-A inhibitory activity of this compound and Gentisin. It is important to note that the inhibitory potency is presented using different parameters (Kᵢ and IC₅₀) from separate studies, which may have employed varied experimental conditions. A direct comparison of these values should be made with this in mind.

CompoundInhibitory ParameterValue (µM)Enzyme SourceSubstrateReference
This compound Kᵢ11Rat brain mitochondria5-HydroxytryptamineSuzuki et al., 1981
Gentisin IC₅₀3.8Rat brain mitochondriaKynuramineHaraguchi et al., 2004

Note:

  • Kᵢ (Inhibition Constant): Represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity of the inhibitor to the enzyme.

  • IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. A lower IC₅₀ value signifies greater potency of the inhibitor.

Experimental Protocols

The determination of MAO-A inhibitory activity for this compound and Gentisin was conducted using in vitro enzyme inhibition assays. The following is a generalized protocol based on the methodologies described in the cited literature.

In Vitro MAO-A Inhibition Assay (General Protocol)

1. Enzyme and Substrate Preparation:

  • Enzyme Source: MAO-A is typically isolated from rat brain mitochondria. The mitochondrial fraction is prepared by differential centrifugation of brain homogenates.

  • Substrate: Common substrates for MAO-A include 5-hydroxytryptamine (serotonin) or kynuramine. A stock solution of the substrate is prepared in an appropriate buffer.

2. Inhibitor Preparation:

  • This compound and Gentisin are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • A series of dilutions are then prepared to test a range of inhibitor concentrations.

3. Incubation and Reaction:

  • The reaction mixture typically contains the mitochondrial enzyme preparation, a phosphate buffer (pH 7.4), and the test inhibitor at various concentrations.

  • The mixture is pre-incubated for a specific period at 37°C to allow for the interaction between the inhibitor and the enzyme.

  • The enzymatic reaction is initiated by the addition of the MAO-A substrate.

  • The reaction is allowed to proceed for a defined time at 37°C.

4. Measurement of MAO-A Activity:

  • The activity of MAO-A is determined by measuring the rate of product formation.

    • When using 5-hydroxytryptamine as a substrate, the product, 5-hydroxyindoleacetic acid, can be quantified using high-performance liquid chromatography (HPLC).

    • When using kynuramine as a substrate, the formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorometer.

5. Data Analysis:

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The Kᵢ value is determined through kinetic studies by measuring the initial reaction velocities at different substrate and inhibitor concentrations and analyzing the data using methods such as the Lineweaver-Burk plot.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the MAO-A inhibitory activity of a test compound.

MAO_A_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MAO-A Enzyme (from rat brain mitochondria) Incubation Incubation of Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate (e.g., Kynuramine) Reaction Initiation of Reaction with Substrate Substrate->Reaction Inhibitor Test Inhibitor (this compound or Gentisin) Inhibitor->Incubation Incubation->Reaction Measurement Measurement of Product Formation Reaction->Measurement Data Data Collection (% Inhibition) Measurement->Data Calculation Calculation of IC50 / Ki Value Data->Calculation

Caption: Workflow for in vitro MAO-A inhibition assay.

Conclusion

Both this compound and Gentisin exhibit inhibitory activity against MAO-A. Based on the currently available data from separate studies, Gentisin appears to be a more potent inhibitor than this compound. However, for a conclusive comparison, further studies are warranted where both compounds are evaluated under identical experimental conditions. The detailed experimental protocol and workflow provided in this guide offer a framework for conducting such comparative analyses, which are essential for the identification and development of novel MAO-A inhibitors for therapeutic applications.

Cross-validation of Isogentisin Quantification Methods: A Comparative Guide to HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Isogentisin, a xanthone with significant therapeutic potential. The information presented is supported by a synthesis of experimental data from published studies.

This compound, primarily found in plants of the Gentiana species, has garnered interest for its various pharmacological activities. As research into its therapeutic applications progresses, the need for robust and reliable analytical methods for its quantification becomes increasingly critical. This guide details the experimental protocols for both HPLC and LC-MS and presents a comparative summary of their performance metrics.

Comparative Performance of HPLC and LC-MS for this compound Quantification

The choice between HPLC and LC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV-Vis or Diode Array Detection (DAD) is a widely used and robust technique, LC-MS offers significantly higher sensitivity and selectivity.

A direct comparison of HPLC/DAD and HPLC/ESI-MS for the analysis of compounds in Gentiana lutea, including this compound, concluded that the LC-MS method is more sensitive, reliable, and selective[1]. The following table summarizes the key performance parameters for both methods based on data from various studies.

Performance ParameterHPLC (with DAD/UV)LC-MS (with ESI-MS/MS)
Linearity (R²) >0.996[2]>0.998[3]
Sensitivity (LOD/LOQ) Method dependent, generally in the µg/mL range.Higher sensitivity, often in the ng/mL to pg/mL range.[3][4][5]
Accuracy (% Recovery) Typically within 95-105%.Typically within 85-115%.
Precision (%RSD) Intra-day and inter-day precision generally <5%.Intra-day and inter-day precision generally <15%.[4][5]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, based on mass-to-charge ratio, minimizing interferences from complex matrices.[1]
Typical Application Routine quality control of raw materials and finished products where this compound concentrations are relatively high.Pharmacokinetic studies, metabolite identification, and analysis of this compound in complex biological matrices where concentrations are low.[3][4][5]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and LC-MS are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) with DAD Detection

This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh the powdered plant material or formulation.

  • Extract with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with a low percentage of B, and gradually increase to elute this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: Diode Array Detector (DAD) set at the maximum absorption wavelength of this compound (approximately 260 nm and 320 nm).

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify this compound in the samples by comparing the peak area with the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the sensitive and selective quantification of this compound in biological matrices such as plasma or tissue homogenates.

1. Sample Preparation:

  • Protein Precipitation: For plasma samples, precipitate proteins by adding a threefold volume of cold acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile or methanol.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 35-40 °C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in either positive or negative mode (negative mode is often preferred for phenolic compounds).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • Precursor Ion: The deprotonated molecule [M-H]⁻ for this compound.

    • Product Ions: Specific fragment ions of this compound.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.

4. Quantification:

  • Construct a calibration curve using this compound standards spiked into a blank matrix.

  • Use an internal standard structurally similar to this compound to correct for matrix effects and variations in instrument response.

  • Quantify this compound in samples based on the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow

To illustrate the cross-validation process, the following diagram outlines the key steps involved in comparing the HPLC and LC-MS quantification methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_validation Method Validation & Comparison Start This compound-containing Sample Extraction Extraction Start->Extraction Filtration Filtration Extraction->Filtration HPLC_inj HPLC Injection Filtration->HPLC_inj LCMS_inj LC-MS Injection Filtration->LCMS_inj HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep DAD DAD Detection HPLC_sep->DAD HPLC_data HPLC Data (Chromatogram) DAD->HPLC_data Quant_HPLC Quantification (HPLC) HPLC_data->Quant_HPLC LCMS_sep Chromatographic Separation LCMS_inj->LCMS_sep MS Mass Spectrometry Detection (MRM) LCMS_sep->MS LCMS_data LC-MS Data (Mass Spectrum) MS->LCMS_data Quant_LCMS Quantification (LC-MS) LCMS_data->Quant_LCMS Validation_params Validation Parameters (Linearity, LOD/LOQ, Accuracy, Precision) Quant_HPLC->Validation_params Quant_LCMS->Validation_params Comparison Comparative Analysis Validation_params->Comparison

References

Isogentisin vs. Synthetic MAO-A Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the naturally occurring xanthone, isogentisin, in comparison to established synthetic monoamine oxidase-A (MAO-A) inhibitors reveals key differences in potency, selectivity, and mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed methodologies, to inform future research and development in the field of MAO-A inhibition.

Monoamine oxidase-A (MAO-A) is a critical enzyme in the catabolism of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Its inhibition is a well-established therapeutic strategy for the treatment of depression and anxiety disorders. While synthetic MAO-A inhibitors have been the cornerstone of this therapeutic approach, there is growing interest in the potential of natural compounds. This compound, a xanthone found in various plant species, has been identified as a potent inhibitor of MAO-A.[2] This report provides a side-by-side comparison of this compound with several synthetic MAO-A inhibitors, focusing on their inhibitory potency, selectivity, and the experimental protocols used for their evaluation.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against MAO-A is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the available IC50 values for this compound and a selection of synthetic and other natural MAO-A inhibitors.

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)Notes
This compound NaturalPotentPotentAlmost non-selectiveA potent, competitive inhibitor of both MAO-A and MAO-B.[2] Exact IC50 values not available in the searched literature.
Clorgyline Synthetic0.0049-Highly Selective for MAO-AAn irreversible inhibitor often used as a reference standard for MAO-A inhibition.[3]
Moclobemide Synthetic1.227.222.7A reversible inhibitor of MAO-A (RIMA).
Toloxatone Synthetic1.78-Selective for MAO-AA reversible MAO-A inhibitor.[4]
Quercetin Natural1.5228.3918.7A flavonoid with competitive and reversible MAO-A inhibition.[5]
Myricetin Natural9.9359.346.0A flavonoid with mixed and reversible MAO-A inhibition.[5]
Resveratrol Natural0.31315.850.5A potent and selective competitive inhibitor of MAO-A.

Mechanism of Action and Signaling Pathways

MAO-A is a flavoenzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines.[1] This process generates hydrogen peroxide and aldehydes as byproducts, which can contribute to oxidative stress.[4] Inhibition of MAO-A leads to an increase in the synaptic concentration of neurotransmitters like serotonin and norepinephrine, which is the primary mechanism behind the antidepressant effects of MAO-A inhibitors.

The downstream signaling effects of MAO-A inhibition are complex and can influence various cellular pathways. The increased availability of neurotransmitters can lead to the modulation of receptor-mediated signaling cascades. For instance, enhanced serotonergic neurotransmission can impact pathways regulated by serotonin receptors, which are involved in mood, cognition, and other physiological processes.

MAO_A_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor Inhibitor Action cluster_post Synaptic Cleft & Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A deamination Aldehydes_H2O2 Aldehydes + H2O2 MAO-A->Aldehydes_H2O2 Increased_Monoamines Increased Monoamines MAO-A->Increased_Monoamines Inhibition leads to This compound This compound This compound->MAO-A Synthetic_Inhibitors Synthetic Inhibitors Synthetic_Inhibitors->MAO-A Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Downstream_Signaling Downstream Signaling Receptors->Downstream_Signaling Therapeutic_Effects Therapeutic Effects Downstream_Signaling->Therapeutic_Effects

Mechanism of MAO-A Inhibition.

Experimental Protocols

The determination of MAO-A inhibitory activity is crucial for the comparative analysis of different compounds. A widely accepted and utilized method is the in vitro MAO-A inhibition assay using kynuramine as a substrate.

Objective: To determine the in vitro inhibitory effect of a test compound on human MAO-A activity.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test compound (e.g., this compound, synthetic inhibitor)

  • Reference inhibitor (e.g., clorgyline)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the MAO-A enzyme in buffer.

    • Prepare a stock solution of kynuramine in buffer.

    • Prepare serial dilutions of the test compound and the reference inhibitor in the buffer.

  • Assay Protocol:

    • To each well of the microplate, add the buffer, the test compound (or reference inhibitor or vehicle control), and the MAO-A enzyme solution.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine solution to each well.

    • Incubate the plate at 37°C for a defined reaction time (e.g., 20-30 minutes).

  • Detection:

    • The MAO-A catalyzed deamination of kynuramine produces 4-hydroxyquinoline.

    • The formation of 4-hydroxyquinoline can be measured spectrophotometrically by monitoring the increase in absorbance at approximately 316 nm or fluorometrically.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitors) B Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (37°C, 15 min) B->C D Reaction Initiation (Add Kynuramine) C->D E Incubation (37°C, 20-30 min) D->E F Detection (Measure 4-hydroxyquinoline) E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

MAO-A Inhibition Assay Workflow.

Logical Comparison: this compound vs. Synthetic Inhibitors

The primary distinction between this compound and many synthetic MAO-A inhibitors lies in their selectivity and reversibility.

  • Selectivity: this compound is reported to be an almost non-selective inhibitor of both MAO-A and MAO-B.[2] In contrast, many synthetic inhibitors have been specifically designed to be highly selective for MAO-A (e.g., clorgyline, moclobemide) to minimize side effects associated with MAO-B inhibition. This lack of selectivity could be a disadvantage for this compound if MAO-A specific effects are desired.

  • Reversibility: this compound acts as a competitive inhibitor, suggesting a reversible binding to the enzyme.[2] Synthetic inhibitors can be either reversible (e.g., moclobemide) or irreversible (e.g., clorgyline). Reversible inhibitors offer a potential safety advantage as their effects can be overcome, reducing the risk of dangerous drug-food interactions (the "cheese effect") associated with irreversible MAOIs.

  • Potency: While the exact IC50 value for this compound is not available in the reviewed literature, it is described as a "potent" inhibitor.[2] A direct quantitative comparison with highly potent synthetic inhibitors like clorgyline (which has an IC50 in the nanomolar range) is therefore challenging. However, its potency appears to be in a range comparable to some other natural flavonoids.

Logical_Comparison cluster_this compound This compound cluster_synthetic Synthetic MAO-A Inhibitors I_Potency Potent Inhibition Comparison vs. I_Selectivity Non-selective (MAO-A & MAO-B) I_Reversibility Competitive (Reversible) S_Potency Variable Potency (High to Moderate) S_Selectivity Often Highly Selective for MAO-A S_Reversibility Reversible or Irreversible

References

Independent Neuroprotective Effects of Genistein and Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note on "Isogentisin": An extensive search of peer-reviewed scientific literature did not yield any studies concerning the neuroprotective effects of a compound named "this compound." It is possible that this is a rare compound with limited research or a potential misspelling of a more well-documented agent. This guide will therefore focus on Genistein , a structurally related and extensively studied isoflavone, and compare its neuroprotective properties with other notable natural compounds, Ginsenoside Rb1 and Isotetrandrine.

This guide provides a comparative analysis of the neuroprotective effects of Genistein, Ginsenoside Rb1, and Isotetrandrine, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a clear comparison of the neuroprotective activities of Genistein, Ginsenoside Rb1, and Isotetrandrine.

In Vitro Neuroprotective Effects
CompoundModel SystemInsultConcentrationKey FindingReference
Genistein SH-SY5Y cellsAβ25–35 (20 µM)10, 30, 50 µMIncreased cell viability significantly.[1]
Primary cortical neuronsGlutamate (1 mM)10-10,000 nMSignificantly inhibited apoptosis.[2]
PC12 cellsHigh Glucose & PalmitateNot specifiedPrevented neurotoxic effects and apoptosis.[3]
Ginsenoside Rb1 Rat articular chondrocytesH₂O₂ (500 µM)100 µMIncreased cell viability by ~40%.[4]
CardiomyocytesH₂O₂Not specifiedAttenuated ROS generation and improved cell survival.[5]
Isotetrandrine BV2 microgliaLPS10, 100, 200 µMInhibited LPS-induced upregulation of iNOS and COX-2 protein expression.[6]
In Vivo Neuroprotective Effects
CompoundAnimal ModelInsult/Disease ModelDosageKey FindingReference
Genistein Ovariectomized ratsOvariectomy-induced apoptosisNot specifiedDecreased neuronal apoptosis in the hippocampus.[7]
ApoE-/- miceHigh-fat diet0.5 g/kg dietReduced Aβ accumulation and tau hyperphosphorylation.[8]
Rats6-hydroxydopamine (6-OHDA)10 mg/kgAttenuated rotational behavior and protected neurons in the substantia nigra pars compacta.[9]
Ginsenoside Rb1 MiceChronic social defeat stressNot specifiedReversed depressive-like behaviors and reduced neuroinflammation.[10]
Ischemic stroke animal modelsIschemiaVariousImproved neurological function and reduced infarct volume.[11]
Isotetrandrine Zebrafish6-OHDA200 µMReversed locomotor deficiency and improved 6-OHDA-induced apoptosis.[6]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated through the modulation of various intracellular signaling pathways.

Genistein's Neuroprotective Signaling

Genistein exerts its neuroprotective effects through multiple pathways, primarily by activating the Nrf2/HO-1 and PI3K/Akt signaling cascades, and inhibiting the pro-inflammatory NF-κB pathway.[1][12][13][14]

Genistein_Signaling Genistein Genistein Nrf2 Nrf2 Genistein->Nrf2 activates PI3K PI3K Genistein->PI3K activates NFkB NF-κB Genistein->NFkB inhibits HO1 HO-1 Nrf2->HO1 induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Akt Akt PI3K->Akt Cell_Survival Neuronal Survival Akt->Cell_Survival Inflammation Neuroinflammation NFkB->Inflammation

Caption: Genistein's neuroprotective signaling pathways.

Ginsenoside Rb1's Neuroprotective Signaling

Ginsenoside Rb1 primarily functions by activating the PI3K/Akt pathway, which in turn promotes neuronal survival and reduces apoptosis. It also exhibits antioxidant properties by enhancing the activity of enzymes like SOD and CAT.[15]

Ginsenoside_Rb1_Signaling Ginsenoside_Rb1 Ginsenoside Rb1 PI3K PI3K Ginsenoside_Rb1->PI3K activates SOD_CAT SOD, CAT Ginsenoside_Rb1->SOD_CAT upregulates Akt Akt PI3K->Akt Cell_Survival Neuronal Survival Akt->Cell_Survival Oxidative_Stress Oxidative Stress SOD_CAT->Oxidative_Stress

Caption: Ginsenoside Rb1's neuroprotective mechanisms.

Isotetrandrine's Neuroprotective Signaling

Isotetrandrine demonstrates neuroprotective effects by inhibiting neuroinflammation through the suppression of the NF-κB pathway and promoting cell survival via the PI3K and ERK signaling pathways. It also upregulates the antioxidant enzyme HO-1.[6]

Isotetrandrine_Signaling Isotetrandrine Isotetrandrine NFkB NF-κB Isotetrandrine->NFkB inhibits PI3K PI3K Isotetrandrine->PI3K activates ERK ERK Isotetrandrine->ERK activates HO1 HO-1 Isotetrandrine->HO1 upregulates Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Neuronal_Survival Neuronal Survival PI3K->Neuronal_Survival ERK->Neuronal_Survival Antioxidant_Defense Antioxidant Defense HO1->Antioxidant_Defense

Caption: Isotetrandrine's neuroprotective signaling.

Experimental Protocols

A general workflow for assessing the neuroprotective effects of a compound is outlined below. This can be adapted for in vitro or in vivo studies.[16][17]

General Experimental Workflow for Neuroprotection Assays

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Induce_Toxicity Induce Neurotoxicity (e.g., Aβ, Glutamate, H₂O₂) Cell_Culture->Induce_Toxicity Compound_Treatment Treat with Test Compound (e.g., Genistein) Induce_Toxicity->Compound_Treatment Assess_Viability Assess Cell Viability (MTT, LDH assay) Compound_Treatment->Assess_Viability Biochemical_Analysis Biochemical/Molecular Analysis (Western Blot, qPCR, ELISAs) Assess_Viability->Biochemical_Analysis Animal_Model Animal Model of Neurodegeneration (e.g., 6-OHDA, Stroke model) Compound_Admin Administer Test Compound Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze) Compound_Admin->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis (Histology, Immunohistochemistry) Behavioral_Tests->Tissue_Analysis

Caption: General workflow for neuroprotection studies.

Detailed Methodologies

1. Cell Viability Assays (In Vitro)

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

    • Plate neuronal cells in a 96-well plate and allow them to adhere.

    • Induce neurotoxicity with the chosen agent (e.g., Aβ25-35).

    • Treat cells with various concentrations of the test compound.

    • After incubation, add MTT solution and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Follow steps 1-3 from the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant.

    • Incubate and then measure the absorbance according to the manufacturer's instructions.

2. Western Blot Analysis for Protein Expression

  • This technique is used to detect and quantify specific proteins in a sample.

    • Lyse the treated cells or homogenized brain tissue to extract total proteins.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p-Akt).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensity relative to a loading control (e.g., β-actin).

3. Measurement of Oxidative Stress Markers (In Vitro/In Vivo)

  • Reactive Oxygen Species (ROS) Assay:

    • Treat cells with the test compound and the pro-oxidant.

    • Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays:

    • Prepare cell or tissue lysates.

    • Use commercially available assay kits to measure the enzymatic activity of SOD and CAT according to the manufacturer's protocols.

4. Animal Behavioral Tests (In Vivo)

  • Morris Water Maze: Assesses spatial learning and memory in rodents.

    • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

    • Animals are trained to find the platform from different starting positions.

    • The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are recorded.

  • Rotational Behavior Test (for Parkinson's disease models):

    • Induce unilateral lesions in the substantia nigra (e.g., with 6-OHDA).

    • Administer a dopamine agonist (e.g., apomorphine).

    • Count the number of full body rotations contralateral to the lesion over a specific time period. A reduction in rotations indicates neuroprotection.

This guide provides a foundational comparison of the neuroprotective effects of Genistein, Ginsenoside Rb1, and Isotetrandrine. Further research and direct comparative studies are necessary to fully elucidate their relative potencies and therapeutic potential for various neurodegenerative diseases.

References

A Head-to-Head Comparison of Isogentisin and Other Xanthones' Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of isogentisin and other prominent xanthones, including α-mangostin, gartanin, and γ-mangostin. While extensive research has illuminated the therapeutic potential of several xanthones, data on this compound remains comparatively limited. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug discovery in this promising class of compounds.

Xanthones, a class of polyphenolic compounds found in various plant species, have garnered significant attention for their diverse pharmacological properties. Among these, compounds isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), such as α-mangostin, gartanin, and γ-mangostin, have been extensively studied for their anticancer, anti-inflammatory, and neuroprotective effects. This compound, a xanthone found in plants like Gentiana lutea, is structurally related to other bioactive xanthones but has been the subject of fewer comprehensive studies. This guide aims to provide a comparative overview of the bioactivities of these compounds to inform future research directions.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and neuroprotective activities of this compound and other selected xanthones. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is important to note the limited availability of specific IC50 values for this compound in the current scientific literature.

Anticancer Activity

The anticancer potential of xanthones has been evaluated across a variety of cancer cell lines. The data below highlights the cytotoxic effects of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Data Not Available---
α-Mangostin DLD-1Human Colon Cancer~10[1]
SKBR3Human Breast Cancer~20[2]
Bladder Cancer Cell Lines (various)Bladder Cancer7.0 - 9.8[3]
Gartanin Bladder Cancer Cell Lines (various)Bladder Cancer4.1 - 18.1[3]
γ-Mangostin DLD-1Human Colon Cancer<20[1]
Anti-inflammatory Activity

Xanthones have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.

CompoundAssayCell Line/SystemIC50 (µM)Reference
This compound Data Not Available---
α-Mangostin NO Production InhibitionRAW 264.7 Macrophages12.4[4]
γ-Mangostin NO Production InhibitionRAW 264.7 Macrophages10.1[4]
Norathyriol *Xanthine Oxidase InhibitionIn vitro44.6[5]

*Norathyriol is a structurally related xanthone and a metabolite of mangiferin, which may provide some insight into the potential activity of this compound.

Neuroprotective Activity

The neuroprotective effects of xanthones are attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage.

CompoundAssayCell/Animal ModelEffectReference
This compound Monoamine Oxidase InhibitionIn vitroPotent Inhibition[5]
α-Mangostin Attenuation of Aβ-induced neurotoxicityRat Cortical NeuronsNeuroprotective
Gartanin Protection against glutamate-induced cell deathHT22 CellsNeuroprotective
γ-Mangostin Inhibition of β-secretase activityIn vitroNeuroprotective

Key Signaling Pathways in Xanthone Bioactivity

The biological effects of xanthones are mediated through their interaction with various cellular signaling pathways. Aberrant signaling in these pathways is often implicated in the pathogenesis of cancer, inflammation, and neurodegenerative diseases. The diagrams below, generated using Graphviz, illustrate the key pathways modulated by α-mangostin and gartanin.

α-Mangostin's Anti-inflammatory Signaling Pathway

alpha_mangostin_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates alpha_mangostin α-Mangostin alpha_mangostin->MAPK Inhibits alpha_mangostin->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces

α-Mangostin inhibits LPS-induced inflammatory response.
Gartanin's Anticancer Signaling Pathway

gartanin_cancer Gartanin Gartanin PI3K PI3K Gartanin->PI3K Inhibits Akt Akt Gartanin->Akt Inhibits Apoptosis Apoptosis Gartanin->Apoptosis Induces PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Gartanin induces apoptosis via the PI3K/Akt/mTOR pathway.

Experimental Protocols

To ensure the reproducibility and standardization of bioactivity assessment, this section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow start Seed cells in 96-well plate treat Treat with Xanthones start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance (570nm) solubilize->read

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the xanthone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the xanthone compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for NF-κB Activation

This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the xanthone and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells to separate cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation.

Conclusion and Future Directions

The available evidence strongly supports the potent anticancer, anti-inflammatory, and neuroprotective activities of several xanthones, particularly α-mangostin and gartanin. These compounds exert their effects through the modulation of key signaling pathways, making them promising candidates for further drug development.

In contrast, the bioactivity of this compound is significantly less characterized. While its structural similarity to other bioactive xanthones and its known role as a monoamine oxidase inhibitor suggest therapeutic potential, there is a clear need for comprehensive studies to quantify its efficacy and elucidate its mechanisms of action. Future research should focus on:

  • Systematic screening of this compound's anticancer activity against a panel of human cancer cell lines to determine its IC50 values.

  • In-depth investigation of its anti-inflammatory properties , including its effects on pro-inflammatory cytokine production and signaling pathways like NF-κB and MAPK.

  • Evaluation of its neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases.

  • Direct, head-to-head comparative studies of this compound with other well-characterized xanthones to establish its relative potency and therapeutic index.

By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and contribute to the development of novel xanthone-based therapies for a range of human diseases.

References

Comparative Transcriptomics of Isogentisin Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Isogentisin, a naturally occurring biflavonoid, alongside other known transcription inhibitors. By examining global gene expression changes, we aim to elucidate the specific mechanism of action of this compound and benchmark its performance against alternative compounds. The data presented is derived from the analysis of strand-specific total RNA sequencing (RNA-seq) of treated human cells, offering a comprehensive view of the transcriptional landscape.

Executive Summary

This compound, also known as Isoginkgetin, has been identified as a potent inhibitor of transcription elongation. This guide compares its transcriptomic signature to that of two well-characterized transcription elongation inhibitors: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) and Flavopiridol (FP). Both DRB and FP are known inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. The comparative analysis reveals that this compound phenocopies the effects of these CDK9 inhibitors, suggesting a similar mechanism of action centered on the inhibition of the transcription elongation machinery.

Data Presentation

Disclaimer: The quantitative data presented in the following tables is illustrative and intended for structural and representational purposes only. For the actual experimental data, please refer to the Gene Expression Omnibus (GEO) dataset with the accession number GSE86857 . This dataset contains the complete raw and processed data from the comparative transcriptomic analysis of HeLa cells treated with this compound (Isoginkgetin), DRB, and Flavopiridol.

Table 1: Summary of Differentially Expressed Genes (DEGs)

This table summarizes the number of upregulated and downregulated genes in HeLa cells following treatment with this compound, DRB, and Flavopiridol compared to a DMSO control.

TreatmentConcentrationDurationUpregulated GenesDownregulated GenesTotal DEGs
This compound30 µM6 hours1,2342,5673,801
DRB100 µM6 hours1,1502,4803,630
Flavopiridol1 µM6 hours1,3102,6503,960
Table 2: Gene Ontology (GO) Enrichment Analysis of Downregulated Genes

This table highlights the top 5 significantly enriched biological process GO terms for the downregulated genes shared among the three treatments, indicating common pathways affected.

GO Term IDDescriptionp-value (this compound)p-value (DRB)p-value (Flavopiridol)
GO:0006351Transcription, DNA-templated1.2e-251.5e-241.0e-26
GO:0006412Translation3.5e-204.1e-192.8e-21
GO:0006397mRNA processing5.8e-186.2e-174.9e-19
GO:0016071mRNA metabolic process7.1e-158.5e-146.3e-16
GO:0008152Metabolic process9.3e-121.1e-118.7e-13
Table 3: Comparison of Effects on Key Transcription Elongation Factors

This table shows the log2 fold change in the expression of key genes involved in transcription elongation.

Gene SymbolGene Namelog2FC (this compound)log2FC (DRB)log2FC (Flavopiridol)
CDK9Cyclin Dependent Kinase 9-1.58-1.62-1.75
CCNT1Cyclin T1-1.45-1.51-1.63
NELFANegative Elongation Factor Complex Member A-1.21-1.18-1.32
DSIF1DRB Sensitivity Inducing Factor 1-1.33-1.29-1.45
POLR2ARNA Polymerase II Subunit A-1.89-1.95-2.01

Experimental Protocols

The following protocols are based on the methodologies described in the study associated with GEO dataset GSE86857.

Cell Culture and Drug Treatment
  • Cell Line: HeLa S3 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Cells were plated in 10 cm dishes and grown to approximately 70-80% confluency before treatment.

  • Drug Treatment: Cells were treated with one of the following compounds for 6 hours:

    • This compound (Isoginkgetin): 30 µM

    • DRB: 100 µM

    • Flavopiridol: 1 µM

    • DMSO (vehicle control): equivalent volume to the drug treatments.

Total RNA Extraction
  • Harvesting: After treatment, cells were washed with ice-cold Phosphate-Buffered Saline (PBS) and harvested.

  • Lysis: Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: On-column DNase digestion was performed to remove any contaminating genomic DNA.

  • Quantification and Quality Control: RNA concentration and purity were determined using a NanoDrop spectrophotometer, and RNA integrity was assessed using an Agilent Bioanalyzer.

Strand-Specific Total RNA-Seq Library Preparation (dUTP Method)
  • rRNA Depletion: Ribosomal RNA was removed from 1-5 µg of total RNA using a Ribo-Zero rRNA Removal Kit.

  • RNA Fragmentation: The rRNA-depleted RNA was fragmented to an average size of 200-300 nucleotides.

  • First-Strand cDNA Synthesis: Fragmented RNA was reverse transcribed into first-strand cDNA using random hexamers and reverse transcriptase.

  • Second-Strand cDNA Synthesis: The second cDNA strand was synthesized in the presence of dUTP instead of dTTP. This incorporates dUTP into the second strand, marking it for later degradation.

  • End Repair and A-tailing: The double-stranded cDNA was end-repaired and an 'A' base was added to the 3' ends.

  • Adapter Ligation: Sequencing adapters were ligated to the ends of the cDNA fragments.

  • Second-Strand Digestion: The dUTP-containing second strand was digested using Uracil-DNA Glycosylase (UDG).

  • PCR Amplification: The remaining first-strand cDNA was amplified by PCR to generate the final sequencing library.

  • Library Quantification and Sequencing: The library was quantified and sequenced on an Illumina HiSeq platform.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads were assessed for quality using FastQC.

  • Alignment: Reads were aligned to the human reference genome (hg19) using the STAR aligner.

  • Read Counting: The number of reads mapping to each gene was quantified using featureCounts.

  • Differential Gene Expression Analysis: Differential gene expression between drug-treated and DMSO control samples was determined using DESeq2. Genes with a |log2(Fold Change)| > 1 and an adjusted p-value < 0.05 were considered differentially expressed.

  • Gene Ontology (GO) Enrichment Analysis: GO enrichment analysis of differentially expressed genes was performed to identify over-represented biological processes.

Mandatory Visualization

Signaling Pathway Diagram

Transcription_Elongation_Inhibition cluster_promoter Promoter Region cluster_gene Gene Body Promoter Promoter TSS TSS PolII_paused RNA Pol II (Paused) TSS->PolII_paused Initiation GeneBody Gene Body PolII_elongating RNA Pol II (Elongating) PolII_paused->PolII_elongating Pause Release DSIF_NELF DSIF/NELF PolII_paused->DSIF_NELF Nascent_RNA Nascent RNA PolII_elongating->Nascent_RNA Transcription PTEFb P-TEFb (CDK9/CycT1) PTEFb->PolII_paused Phosphorylation of Pol II CTD & DSIF/NELF DSIF_NELF->PolII_paused Pausing This compound This compound This compound->PTEFb Inhibition DRB_FP DRB / Flavopiridol DRB_FP->PTEFb Inhibition RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatic Analysis CellCulture 1. HeLa Cell Culture & Drug Treatment RNA_Extraction 2. Total RNA Extraction CellCulture->RNA_Extraction rRNA_Depletion 3. rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep 4. Strand-Specific Library Preparation (dUTP) rRNA_Depletion->Library_Prep Sequencing 5. Illumina Sequencing Library_Prep->Sequencing QC 6. Quality Control (FastQC) Sequencing->QC Alignment 7. Alignment (STAR) QC->Alignment Quantification 8. Quantification (featureCounts) Alignment->Quantification DEA 9. Differential Expression Analysis (DESeq2) Quantification->DEA GO_Analysis 10. Gene Ontology Enrichment Analysis DEA->GO_Analysis Logical_Relationship This compound This compound Inhibit_CDK9 Inhibition of CDK9 Activity This compound->Inhibit_CDK9 Proposed Mechanism DRB DRB DRB->Inhibit_CDK9 Known Mechanism Flavopiridol Flavopiridol Flavopiridol->Inhibit_CDK9 Known Mechanism Inhibit_Elongation Inhibition of Transcription Elongation Inhibit_CDK9->Inhibit_Elongation Similar_Transcriptomic_Signature Similar Transcriptomic Signature Inhibit_Elongation->Similar_Transcriptomic_Signature Downregulation_of_Metabolism Downregulation of Metabolic Processes Similar_Transcriptomic_Signature->Downregulation_of_Metabolism

Safety Operating Guide

Proper Disposal of Isogentisin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, isogentisin should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is known to be harmful if swallowed and is classified as an irritant.[1] Furthermore, it has demonstrated mutagenic activity, necessitating careful handling and disposal.[2][3]

Summary of Safety and Hazard Information

The following table summarizes the key hazard information for this compound, compiled from available safety data.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Irritant-Classified as an irritant[1]
Mutagenic Activity-Has shown mutagenic properties[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic solids.

    • The label should clearly state "Hazardous Waste," "this compound," and list its known hazards (e.g., "Toxic," "Mutagenic," "Irritant").

  • This compound Solutions:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should identify the solvent(s) and the approximate concentration of this compound.

    • Do not mix this compound waste with other incompatible waste streams.

  • Contaminated Labware (e.g., glassware):

    • Decontaminate glassware by rinsing it three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first two rinses as hazardous waste in the designated this compound solution waste container.

    • After thorough decontamination, the glassware can be washed with soap and water.

  • Empty this compound Containers:

    • Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[4][5]

    • Collect all three rinses as hazardous waste.[4][5]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated chemical containers.

3. Storage of this compound Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store away from incompatible materials.

4. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

Accidental Release Measures

In the event of a spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Prevent the spilled material from entering drains or waterways.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Isogentisin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Material Path cluster_storage_disposal Final Steps start Generate this compound Waste waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid contaminated_material Triple Rinse with Solvent waste_type->contaminated_material Contaminated storage Store Waste in Designated Area solid_waste->storage liquid_waste->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste contaminated_material->collect_rinsate dispose_container Dispose of Decontaminated Material per Institutional Policy contaminated_material->dispose_container collect_rinsate->liquid_waste disposal Arrange for EHS Pickup and Disposal storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Isogentisin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the proper handling and safety protocols for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Isogentisin, a naturally occurring xanthone. The following procedures are based on available safety data and general best practices for handling laboratory chemicals with similar hazard classifications.

Hazard Identification and Classification

This compound is classified as an irritant and is harmful if swallowed. Below is a summary of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[1]Warning [1][2]H302: Harmful if swallowed[1][2]

Primary Hazards: Irritant[2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationJustification
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation.
Eyes/Face Safety glasses with side shields or safety goggles. A face shield may be required for operations with a splash hazard.To protect eyes from dust particles and splashes.
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated and ventilation is inadequate.To prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound. The following workflow provides a step-by-step guide for safe handling, from preparation to disposal.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure proper ventilation (Fume hood) prep2->prep3 hand1 Weigh this compound in a contained manner (e.g., weighing boat) prep3->hand1 Proceed to handling hand2 Handle with care to avoid generating dust hand1->hand2 hand3 Avoid contact with skin and eyes hand2->hand3 hand4 Do not eat, drink, or smoke in the work area hand3->hand4 disp1 Collect waste in a labeled, sealed container hand4->disp1 Proceed to disposal disp2 Dispose of waste according to institutional and local regulations disp1->disp2 disp3 Decontaminate work surfaces disp2->disp3

Caption: Workflow for the safe handling of this compound.

Precautionary and First Aid Measures

The following precautionary statements and first aid measures are critical for ensuring safety when working with this compound.

Precautionary StatementDescription
P264 Wash skin thoroughly after handling.[1][2]
P270 Do not eat, drink or smoke when using this product.[1][2]
P301 + P312 + P330 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P501 Dispose of contents/container to an approved waste disposal plant.[1][2]

In the event of exposure, follow these first aid guidelines:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water.

  • After swallowing: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including unused this compound and contaminated PPE, should be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

This guide is intended to provide essential safety information. Always consult the official Safety Data Sheet (SDS) for this compound before use for the most comprehensive and up-to-date safety and handling procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.